molecular formula C13H13ClN4O B1671741 Imazodan Hydrochloride CAS No. 89198-09-4

Imazodan Hydrochloride

Cat. No.: B1671741
CAS No.: 89198-09-4
M. Wt: 276.72 g/mol
InChI Key: BFIMZKOUNDYWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imazodan hydrochloride is a selective phosphodiesterase III (PDE III) inhibitor developed as a positive inotropic agent for cardiovascular research . Its primary mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation, which results in enhanced myocardial contractility and peripheral vasodilation . This dual action makes it a valuable compound for scientific studies aimed at understanding cardiac function and developing new therapeutic strategies for conditions such as chronic heart failure . Research into imazodan has provided significant insight into the regulation of calcium homeostasis and contractile function within the cardiac cell, contributing to the broader understanding of multiple molecular forms of phosphodiesterases . The compound is supplied as a light yellow to yellow powder . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions.

Properties

CAS No.

89198-09-4

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H

InChI Key

BFIMZKOUNDYWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Appearance

Solid powder

Other CAS No.

89198-09-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

84243-58-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride

Origin of Product

United States

Foundational & Exploratory

Imazodan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazodan Hydrochloride (formerly CI-914) is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the treatment of congestive heart failure. Developed by researchers at Parke-Davis Pharmaceutical Research, its mechanism of action centers on the inhibition of cyclic adenosine monophosphate (cAMP) degradation, leading to increased myocardial contractility and vasodilation. This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, and the pharmacological properties of this compound, supported by quantitative data from preclinical and clinical studies.

Discovery and Development

The quest for novel inotropic agents for congestive heart failure in the 1980s led to the exploration of selective PDE III inhibitors. Researchers at the Parke-Davis Pharmaceutical Research Division of Warner-Lambert Company were instrumental in the discovery and development of Imazodan.[1] The rationale was to enhance cardiac contractility by modulating the intracellular levels of cAMP, a key second messenger in cardiac muscle cells.

The development of Imazodan was part of a broader effort to find alternatives to digitalis glycosides, which have a narrow therapeutic index.[1] The research team, including R.E. Weishaar and D. Kobylarz-Singer, focused on pyridazinone derivatives, leading to the identification of Imazodan (CI-914) as a promising candidate with potent cardiotonic and vasodilatory effects.[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from 4-acetylbenzoic acid. The key steps are outlined below, based on the synthetic route described for 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones.

Experimental Protocol: Synthesis of Imazodan

A detailed, step-by-step experimental protocol for the synthesis of Imazodan is provided below.

Step 1: Synthesis of β-(4-acetylbenzoyl)propionic acid

  • A mixture of 4-acetylbenzoic acid and succinic anhydride in a suitable solvent is subjected to a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

  • The reaction mixture is stirred at room temperature and then heated to ensure completion.

  • Upon cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting precipitate, β-(4-acetylbenzoyl)propionic acid, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of γ-(4-acetylphenyl)butyric acid

  • β-(4-acetylbenzoyl)propionic acid is reduced using a standard Clemmensen or Wolff-Kishner reduction.

  • For the Wolff-Kishner reduction, the keto acid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

  • The reaction mixture is refluxed to remove water and then heated at a higher temperature to effect the reduction of the carbonyl group.

  • After cooling, the reaction mixture is acidified, and the product, γ-(4-acetylphenyl)butyric acid, is extracted with an organic solvent, which is then dried and concentrated.

Step 3: Synthesis of 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone

  • γ-(4-acetylphenyl)butyric acid is reacted with hydrazine hydrate in a suitable solvent like ethanol.

  • The mixture is refluxed for several hours to facilitate the cyclization reaction.

  • Upon cooling, the product, 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone, crystallizes out and is collected by filtration.

Step 4: Synthesis of 6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone

  • 6-(4-acetylphenyl)-4,5-dihydro-3(2H)-pyridazinone is dissolved in a suitable solvent like chloroform or acetic acid.

  • Bromine, dissolved in the same solvent, is added dropwise to the solution at a controlled temperature to effect bromination of the acetyl group.

  • The reaction is monitored for completion, after which the solvent is removed under reduced pressure to yield the crude product.

Step 5: Synthesis of Imazodan

  • 6-[4-(bromoacetyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is reacted with imidazole in a polar aprotic solvent such as dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

  • The product is precipitated by the addition of water, collected by filtration, and purified by recrystallization to afford Imazodan free base.

Step 6: Formation of this compound

  • Imazodan free base is dissolved in a suitable solvent like ethanol or isopropanol.

  • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Imazodan_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps A 4-Acetylbenzoic Acid C β-(4-acetylbenzoyl)propionic acid A->C Friedel-Crafts Acylation B Succinic Anhydride B->C D γ-(4-acetylphenyl)butyric acid C->D Wolff-Kishner Reduction E 6-(4-acetylphenyl)-4,5-dihydro- 3(2H)-pyridazinone D->E Cyclization with Hydrazine F 6-[4-(bromoacetyl)phenyl]-4,5-dihydro- 3(2H)-pyridazinone E->F Bromination G Imazodan F->G Reaction with Imidazole H This compound G->H HCl Salt Formation

Mechanism of Action: Phosphodiesterase III Inhibition

Imazodan exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III), a key enzyme in the cyclic AMP (cAMP) signaling pathway within cardiac and vascular smooth muscle cells.

The Cyclic AMP Signaling Pathway

In cardiac myocytes, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates several target proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. The action of cAMP is terminated by its hydrolysis to AMP, a reaction catalyzed by phosphodiesterases.

cAMP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effects Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PDE3 PDE III cAMP->PDE3 Hydrolysis PKA_active Active PKA PKA_inactive->PKA_active Activation Ca_channels L-type Ca²⁺ Channels PKA_active->Ca_channels Phosphorylation AMP AMP PDE3->AMP Imazodan Imazodan Imazodan->PDE3 Inhibition Contractility Increased Myocardial Contractility Ca_channels->Contractility Leads to

Imazodan's Selective Inhibition

Imazodan selectively inhibits the PDE III isozyme, which is responsible for the hydrolysis of cAMP in the heart and vascular smooth muscle. This leads to an accumulation of intracellular cAMP, potentiating the effects of the β-adrenergic signaling pathway. The increased cAMP levels result in a positive inotropic effect (increased force of contraction) and a lusitropic effect (improved relaxation) in the heart. In vascular smooth muscle, elevated cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Phosphodiesterase Inhibition
Enzyme SourcePDE IsozymeIC₅₀ (µM)Reference
Guinea Pig Ventricular MusclePDE III0.8 ± 0.1[2]
Guinea Pig Ventricular MusclePDE I> 100[2]
Guinea Pig Ventricular MusclePDE II> 100[2]
Table 2: Hemodynamic Effects in Patients with Congestive Heart Failure (Intravenous Administration)
ParameterBaseline (mean ± SD)Post-Imazodan (mean ± SD)% Changep-value
Cardiac Index (L/min/m²)1.8 ± 0.42.2 ± 0.5+22<0.01
Heart Rate (beats/min)85 ± 1592 ± 16+8<0.05
Mean Arterial Pressure (mmHg)80 ± 1075 ± 11-6NS
Pulmonary Capillary Wedge Pressure (mmHg)25 ± 718 ± 8-28<0.01
Systemic Vascular Resistance (dyne·s·cm⁻⁵)1850 ± 5501400 ± 450-24<0.01
NS = Not Significant
Table 3: Clinical Trial Outcomes (12-Week, Placebo-Controlled)
OutcomePlacebo (n=44)Imazodan (2, 5, or 10 mg BID; n=103)p-value
Change in Exercise Time (seconds)+45+55NS
Mortality7% (3 patients)8% (8 patients)NS
NS = Not Significant

Experimental Protocols

Phosphodiesterase Inhibition Assay

The activity of different phosphodiesterase (PDE) isozymes was determined using a two-step isotopic procedure.

  • Tissue Preparation: Guinea pig ventricles were homogenized in a buffered solution and centrifuged to obtain a supernatant containing the soluble PDE isozymes.

  • Isozyme Separation: The supernatant was applied to a DEAE-cellulose chromatography column, and the different PDE isozymes (I, II, and III) were eluted using a sodium acetate gradient.

  • Enzyme Assay: The activity of each PDE fraction was assayed in the presence of various concentrations of Imazodan. The reaction mixture contained [³H]cAMP, the enzyme fraction, and a buffer.

  • Quantification: The reaction was terminated, and the product, [³H]5'-AMP, was separated from the unhydrolyzed [³H]cAMP using ion-exchange chromatography. The amount of [³H]5'-AMP was quantified by liquid scintillation counting.

  • IC₅₀ Determination: The concentration of Imazodan that produced 50% inhibition of the enzyme activity (IC₅₀) was determined from the dose-response curves.

Conclusion

This compound is a selective PDE III inhibitor that demonstrated potent inotropic and vasodilatory effects in preclinical studies. Its discovery was a significant step in the development of non-glycosidic inotropic agents for congestive heart failure. The synthesis of Imazodan is a multi-step process culminating in the formation of the pyridazinone-imidazole core structure. While early clinical studies showed favorable hemodynamic effects, a larger placebo-controlled trial did not demonstrate a significant improvement in exercise tolerance or a reduction in mortality.[2] This outcome, along with the broader experience with other PDE III inhibitors, has tempered the enthusiasm for this class of drugs for the long-term management of chronic heart failure. Nevertheless, the study of Imazodan has provided valuable insights into the role of the cAMP signaling pathway in cardiovascular function and serves as an important case study in drug development.

References

Imazodan Hydrochloride: An In-depth Technical Guide on Molecular Targets Beyond Phosphodiesterase 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazodan Hydrochloride, also known as CI-914, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3] Its primary mechanism of action involves the inhibition of cAMP degradation in cardiac and vascular smooth muscle cells, leading to positive inotropic and vasodilatory effects. Despite extensive investigation into its pharmacological profile, publicly available scientific literature does not indicate any significant molecular targets of this compound beyond PDE3. This technical guide will detail the established selectivity of Imazodan for PDE3, explore the methodologies used to determine target specificity, and discuss the implications of its focused mechanism of action. While the primary request was for information on non-PDE3 targets, the current body of evidence strongly supports Imazodan's high selectivity.

Primary Molecular Target: Phosphodiesterase 3 (PDE3)

Imazodan's therapeutic effects are attributed to its competitive and selective inhibition of the low Km, cAMP-specific phosphodiesterase III.[4] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels in the myocardium and vascular smooth muscle.[4]

Signaling Pathway of Imazodan's Action on PDE3

The primary signaling cascade initiated by Imazodan is the potentiation of the cAMP-protein kinase A (PKA) pathway. By inhibiting PDE3, Imazodan prevents the breakdown of cAMP to AMP. The elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates several key intracellular proteins involved in cardiac contractility and vasodilation.

Imazodan Imazodan PDE3 PDE3 Imazodan->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Vasodilation Vasodilation PKA->Vasodilation Induces Ca_channel->Myofilaments ↑ Ca2+ influx SR->Myofilaments ↑ Ca2+ release Inotropy Inotropy Myofilaments->Inotropy ↑ Contractility

Caption: Imazodan's primary signaling pathway via PDE3 inhibition.

Quantitative Data on PDE3 Inhibition

One study determined the IC50 of Imazodan (referred to as CI-914) for the selective inhibition of PDE III to be 6.1 microM.[4] This inhibitory effect was found to be competitive with respect to the substrate.[4]

CompoundTargetIC50 (µM)Inhibition Type
Imazodan (CI-914)PDE III6.1Competitive

Investigation of Molecular Targets Beyond PDE3

A thorough review of the available literature indicates a lack of evidence for significant off-target molecular interactions of this compound at therapeutic concentrations. Studies have explicitly investigated and ruled out several potential alternative mechanisms of action.

Excluded Molecular Targets and Pathways

Research on CI-914 has shown that its cardiotonic activity is not a result of:

  • Inhibition of Na+, K+-ATPase: Unlike cardiac glycosides, Imazodan does not inhibit this key ion pump.[4]

  • Stimulation of cardiac beta-receptors: The positive inotropic effect is independent of adrenergic receptor activation.[4]

  • Direct effects on sarcoplasmic reticulum or mitochondria: Studies have indicated no direct impact on the function of these organelles.[4]

  • Direct effect on adenylate cyclase activity: Imazodan does not directly stimulate the production of cAMP.[4]

These findings underscore the high selectivity of Imazodan for PDE3 as its primary mechanism of action.

Experimental Protocols for Determining Target Selectivity

The specificity of a compound like Imazodan is typically determined through a series of biochemical and cellular assays. While specific protocols for Imazodan off-target screening are not detailed in the available literature, the following represents a standard workflow for such investigations.

General Experimental Workflow for Kinase and Target Profiling

start Test Compound (Imazodan) primary_assay Primary Target Assay (e.g., PDE3 activity) start->primary_assay selectivity_panel Broad Target Selectivity Panel (e.g., Kinome Scan, Receptor Profiling) start->selectivity_panel hit_validation Hit Validation & Dose-Response selectivity_panel->hit_validation secondary_assays Secondary Cellular & Functional Assays hit_validation->secondary_assays off_target_id Identification of Off-Targets secondary_assays->off_target_id no_off_target No Significant Off-Targets Identified secondary_assays->no_off_target

Caption: A generalized workflow for identifying off-target interactions.

Phosphodiesterase Isoenzyme Selectivity Assays

Objective: To determine the inhibitory activity of a compound against a panel of different phosphodiesterase isoenzymes.

Protocol Outline:

  • Preparation of PDE Isoenzymes: Recombinant human PDE isoenzymes (PDE1 through PDE11 families) are purified.

  • Assay Reaction: Each PDE isoenzyme is incubated with its respective substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound (e.g., Imazodan).

  • Detection of Product Formation: The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated for each PDE isoenzyme.

  • Selectivity Determination: The ratio of IC50 values for different PDE isoenzymes is calculated to determine the selectivity profile of the compound.

Conclusion

References

Preclinical Toxicology Profile of Imidazole Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Imidazole Hydrochloride. No specific preclinical toxicology data for "Imazodan Hydrochloride" was found in the public domain, suggesting a possible misspelling of the compound's name. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available preclinical safety data for Imidazole Hydrochloride.

Executive Summary

This technical guide summarizes the key preclinical toxicology findings for Imidazole Hydrochloride. The available data from acute, subchronic, reproductive, and genetic toxicity studies indicate that Imidazole Hydrochloride has a moderate order of acute toxicity. The primary target organs identified in repeat-dose studies are the liver and kidneys. While not found to be mutagenic in a standard battery of tests, it has shown developmental toxicity at maternally toxic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established for various endpoints, providing a basis for risk assessment.

Acute Toxicity

Acute toxicity studies have been conducted to determine the potential for adverse effects following a single exposure to Imidazole Hydrochloride.

Table 1: Summary of Acute Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
RatOral220 - 970[1][2]
MouseOral880
RatSubcutaneous626

Experimental Protocol: Acute Oral Toxicity (General Method based on OECD TG 401/420)

  • Test System: Typically, Sprague-Dawley or Wistar rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered by oral gavage. A range of doses is used to determine the lethal dose for 50% of the test population (LD50).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as convulsions, changes in activity, and respiratory distress), and body weight changes for up to 14 days post-administration.[3]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated-Dose Toxicity

Subchronic repeated-dose toxicity studies have been conducted to evaluate the effects of Imidazole Hydrochloride following daily administration over a 90-day period.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Study in Rats (OECD TG 408)

Parameter20 mg/kg/day60 mg/kg/day180 mg/kg/dayReference
Clinical Signs No significant findingsNo significant findingsSalivation[1]
Body Weight No significant effectNo significant effectNo significant effect[4]
Organ Weights No significant effectNo significant effectIncreased liver and kidney weights[2]
Histopathology No significant findingsNo significant findingsSlight centrilobular liver cell hypertrophy; diffuse α2u-microglobulin accumulation in male rat kidneys[1][4]
NOAEL 60 mg/kg/day[2]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 408)

  • Test System: Wistar rats, with an equal number of males and females per group (typically 10/sex/group).[5]

  • Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[5]

  • In-life Evaluations: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements, and ophthalmoscopy.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

  • Pathology: At termination, a full necropsy is performed, and organ weights are recorded. A comprehensive set of tissues is collected for histopathological examination.[6]

Experimental Workflow: 90-Day Subchronic Toxicity Study (OECD TG 408)

G cluster_pretest Pre-Test Phase cluster_dosing Dosing Phase (90 Days) cluster_inlife In-Life Monitoring cluster_termination Termination & Analysis acclimatization Acclimatization of Wistar Rats randomization Randomization into Dose Groups (n=10/sex/group) acclimatization->randomization dosing Daily Oral Gavage (0, 20, 60, 180 mg/kg/day) randomization->dosing clinical_obs Daily Clinical Observations body_weight Weekly Body Weight & Food Consumption ophthalmoscopy Ophthalmoscopy (Pre-test & Termination) blood_collection Blood Collection (Hematology & Clinical Chemistry) dosing->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology of Tissues necropsy->histopathology G cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Analysis dosing Dosing of Mice (e.g., Oral Gavage) (Vehicle, Low, Mid, High Doses) sampling Bone Marrow Aspiration (e.g., 24h & 48h post-dose) dosing->sampling slide_prep Slide Preparation & Staining sampling->slide_prep microscopy Microscopic Analysis for MN-PCE slide_prep->microscopy cytotoxicity Assessment of Cytotoxicity (PCE/NCE Ratio) microscopy->cytotoxicity G cluster_dosing Dosing of Pregnant Rats cluster_maternal Maternal Monitoring cluster_termination Termination (Gestation Day 20) cluster_fetal Fetal Examination dosing Daily Oral Gavage (Gestation Day 6-19) maternal_obs Clinical Observations & Body Weight dosing->maternal_obs c_section Caesarean Section & Uterine Examination maternal_obs->c_section fetal_exam External, Visceral & Skeletal Examinations c_section->fetal_exam

References

Methodological & Application

Application Notes and Protocols for In Vitro Vasodilation Assay of Imazodan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride (CAS: 89198-09-4), also known as CI-914, is a potent and selective inhibitor of phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes. In vascular smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP, resulting in vasodilation. These application notes provide a detailed protocol for assessing the in vitro vasodilatory effects of this compound using an isolated rat aortic ring assay, a standard and reliable method for evaluating vasoactive compounds.

Data Presentation

The vasodilatory potency of a compound is typically quantified by its half-maximal effective concentration (EC50) and the maximum relaxation effect (Emax). The following table presents illustrative data for a typical PDE3 inhibitor in an in vitro vasodilation assay using isolated rat aorta pre-constricted with phenylephrine.

CompoundPre-constriction AgentEC50 (µM)Emax (%)
This compoundPhenylephrine (1 µM)~ 0.5 - 5.0> 90%
Reference Vasodilator
Sodium NitroprussidePhenylephrine (1 µM)~ 0.01 - 0.1~ 100%

Note: The EC50 and Emax values for this compound are representative of potent PDE3 inhibitors and may vary based on specific experimental conditions.

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by inhibiting PDE3 in vascular smooth muscle cells. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin light chains is reduced, leading to smooth muscle relaxation and vasodilation.

G cluster_inhibition Inhibition by Imazodan cluster_activation Signal Amplification cluster_effect Cellular Response Imazodan This compound PDE3 Phosphodiesterase III (PDE3) Imazodan->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP cAMP->AMP MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active phosphorylates & inactivates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin Myosin Light Chain MLCK_active->Myosin phosphorylates Relaxation Vasodilation Myosin->Relaxation Myosin_P Phosphorylated Myosin Light Chain Contraction Vasoconstriction Myosin_P->Contraction ATP ATP ATP->cAMP

Caption: Signaling pathway of this compound in vascular smooth muscle.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram outlines the major steps involved in the in vitro vasodilation assay using isolated rat aortic rings.

G A Aorta Isolation (Thoracic aorta from rat) B Aortic Ring Preparation (Cut into 2-3 mm rings) A->B C Mounting in Organ Bath (Myograph system) B->C D Equilibration (Physiological salt solution, 37°C, 95% O2/5% CO2) C->D E Viability Check (KCl depolarization) D->E F Pre-constriction (Phenylephrine, ~1 µM) E->F G Cumulative Addition of This compound F->G H Data Acquisition (Record tension changes) G->H I Data Analysis (Dose-response curve, EC50, Emax) H->I

Caption: Experimental workflow for the in vitro vasodilation assay.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 89198-09-4)

  • Phenylephrine Hydrochloride

  • Acetylcholine Chloride

  • Potassium Chloride (KCl)

  • Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Distilled water

  • Male Wistar rats (250-300 g)

  • Pressurized gas mixture (95% O2 / 5% CO2)

Equipment
  • Wire myograph system with force transducers and data acquisition system

  • Organ bath (water-jacketed)

  • Dissecting microscope

  • Surgical instruments (forceps, scissors)

  • pH meter

  • Analytical balance

Stock Solution Preparation
  • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in distilled water or a suitable solvent to prepare a 10 mM stock solution. Store aliquots at -20°C. Further dilutions should be made in Krebs-Henseleit buffer on the day of the experiment.

  • Phenylephrine Stock Solution (10 mM): Dissolve phenylephrine hydrochloride in distilled water to make a 10 mM stock solution. Store protected from light at 4°C.

  • Acetylcholine Stock Solution (10 mM): Dissolve acetylcholine chloride in distilled water to make a 10 mM stock solution. Prepare fresh on the day of the experiment.

  • KCl Stock Solution (2 M): Dissolve KCl in distilled water to make a 2 M stock solution.

Aortic Ring Preparation and Mounting
  • Euthanize a male Wistar rat according to approved animal welfare protocols.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Mount each aortic ring in the organ bath chambers of the wire myograph system. The chambers should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

Experimental Procedure
  • Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. Replace the buffer every 15-20 minutes.

  • Viability and Contractility Check:

    • Depolarize the aortic rings with 60-80 mM KCl to induce contraction. This confirms the viability of the smooth muscle.

    • Wash the rings with fresh Krebs-Henseleit buffer and allow them to return to the baseline resting tension.

  • Endothelium Integrity Check (Optional but Recommended):

    • Pre-constrict the rings with phenylephrine (approximately 1 µM) to achieve a stable contraction plateau.

    • Add acetylcholine (1-10 µM). A relaxation of more than 70% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Assay:

    • Induce a stable submaximal contraction with phenylephrine (approximately 1 µM).

    • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

    • Record the changes in tension continuously using the data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

    • Calculate the EC50 and Emax values from the dose-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

This document provides a comprehensive guide for conducting an in vitro vasodilation assay to characterize the activity of this compound. The provided protocols and diagrams are intended to assist researchers in the successful design, execution, and interpretation of these experiments. Adherence to standard laboratory practices and animal welfare guidelines is essential for obtaining reliable and reproducible data.

Application Notes and Protocols for the Administration of Imazodan Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Imazodan Hydrochloride (also known as CI-914) in rodent models for preclinical research. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), Imazodan enhances cardiac contractility (positive inotropy) and induces vasodilation. These properties have positioned it as a compound of interest for investigating therapeutic strategies for conditions such as congestive heart failure. Accurate and reproducible administration in rodent models is crucial for evaluating its efficacy and safety profile.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in rodent models based on available preclinical data.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Rats

Dose (mg/kg, IV)Change in dP/dt max (%)Change in Heart Rate (bpm)
0.01+15+5
0.03+35+10
0.1+70+25
0.3+110+40
1.0+150+60

Data adapted from studies investigating the inotropic and chronotropic effects of Imazodan (CI-914) following intravenous administration.

Table 2: General Pharmacokinetic Parameters of Orally Administered this compound (Canine Model)

SpeciesDose (mg/kg, oral)Peak Plasma Concentration (µg/mL)Time to Peak (hours)Bioavailability (%)
Dog1.00.51.050

Note: Data from a canine model is provided as a reference due to the limited availability of oral pharmacokinetic data in rodent models. These values should be considered with caution when designing rodent studies.

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has distinct effects in cardiac and vascular smooth muscle cells.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects beta_ar β-Adrenergic Receptor ac Adenylyl Cyclase beta_ar->ac Gs protein activation atp ATP camp cAMP atp->camp catalysis pde3 PDE3 pka Protein Kinase A (PKA) camp->pka activation amp 5'-AMP pde3->amp hydrolysis cardiac_effect Cardiac Muscle: ↑ Ca²⁺ influx ↑ Contractility pka->cardiac_effect vascular_effect Vascular Smooth Muscle: Inhibition of MLCK Vasodilation pka->vascular_effect imazodan Imazodan HCl imazodan->pde3 inhibition

This compound's Mechanism of Action.

Experimental Protocols

1. Intravenous Administration Protocol (Rat)

This protocol is designed for the bolus intravenous administration of this compound to evaluate its acute cardiovascular effects.

  • Materials:

    • This compound

    • Vehicle (e.g., sterile saline, 0.9% NaCl)

    • Vortex mixer

    • Analytical balance

    • pH meter

    • Syringes (1 mL) with 27-30 gauge needles

    • Rat restrainer

    • Heat lamp or warming pad

  • Procedure:

    • Preparation of Dosing Solution:

      • Accurately weigh the required amount of this compound.

      • Dissolve in the vehicle to achieve the desired final concentration. Ensure complete dissolution, using a vortex mixer if necessary.

      • Adjust the pH of the solution to physiological range (7.2-7.4) if required.

      • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Animal Preparation:

      • Acclimatize rats to the laboratory environment for at least 7 days prior to the experiment.

      • On the day of the experiment, weigh each rat to determine the precise injection volume.

      • Gently warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, facilitating easier injection.

    • Administration:

      • Place the rat in a suitable restrainer.

      • Identify one of the lateral tail veins.

      • Disinfect the injection site with 70% ethanol.

      • Insert the needle (bevel up) into the vein at a shallow angle.

      • Administer the this compound solution as a slow bolus injection. The recommended maximum bolus injection volume is 5 mL/kg.

      • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Post-Administration Monitoring:

      • Monitor the animal for any adverse reactions.

      • Proceed with hemodynamic measurements (e.g., blood pressure, heart rate, dP/dt max) at predetermined time points.

2. Oral Gavage Administration Protocol (Mouse/Rat)

This protocol provides a general guideline for the oral administration of this compound. Dose and vehicle selection should be optimized based on preliminary studies.

  • Materials:

    • This compound

    • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

    • Vortex mixer and/or sonicator

    • Analytical balance

    • Gavage needles (flexible or rigid with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)

    • Syringes (1 mL or 3 mL)

  • Procedure:

    • Preparation of Dosing Solution/Suspension:

      • Weigh the required amount of this compound.

      • Suspend or dissolve in the chosen vehicle to the desired concentration. Sonication may be required for suspensions to ensure uniformity.

    • Animal Preparation:

      • Fast the animals for a short period (e.g., 4 hours) before dosing to ensure gastric emptying and reduce variability in absorption, while ensuring continued access to water.

      • Weigh each animal immediately before dosing to calculate the correct volume.

    • Administration:

      • Gently but firmly restrain the animal. For rats, this may require wrapping in a towel.

      • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth.

      • Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus. The animal should swallow the tube. Do not force the needle.

      • Once the needle is in place, dispense the solution/suspension smoothly. The recommended maximum oral gavage volume is 10 mL/kg.

      • Slowly withdraw the gavage needle.

    • Post-Administration Monitoring:

      • Observe the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.

      • House the animals and perform pharmacokinetic or pharmacodynamic assessments at designated time points.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a rodent model of heart failure.

start Start: Rodent Model Selection (e.g., Rat, Mouse) hf_induction Heart Failure Induction (e.g., Isoproterenol administration, coronary artery ligation) start->hf_induction baseline Baseline Hemodynamic Assessment (Echocardiography, PV loop) hf_induction->baseline randomization Randomization into Treatment Groups baseline->randomization vehicle_group Vehicle Control Group randomization->vehicle_group Group 1 imazodan_group Imazodan HCl Group (Dose Escalation) randomization->imazodan_group Group 2-n administration Drug Administration (IV, Oral Gavage, etc.) vehicle_group->administration imazodan_group->administration monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate, Cardiac Output) administration->monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis monitoring->pk_pd histology Terminal Endpoint: Histopathological Analysis of Cardiac Tissue pk_pd->histology data_analysis Data Analysis and Interpretation histology->data_analysis

Workflow for In Vivo Efficacy Testing.

References

Application Notes and Protocols for Imazodan Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Imazodan Hydrochloride, a potent and selective phosphodiesterase III (PDE3) inhibitor, in cell culture experiments. The information is intended to guide researchers in accurately calculating dosages and performing key in vitro assays to study its effects on cellular signaling and function, particularly in cardiomyocytes.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan increases the intracellular concentration of cAMP, a critical second messenger involved in various cellular processes. In cardiac myocytes, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade of events results in an increased influx of calcium ions into the cell and enhanced calcium release from the sarcoplasmic reticulum, ultimately leading to increased myocardial contractility (positive inotropy) and relaxation.

Imazodan This compound PDE3 Phosphodiesterase 3 (PDE3) Imazodan->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca²⁺ Influx PKA->Ca_Influx Phosphorylates (leading to) SR_Ca_Release SR Ca²⁺ Release PKA->SR_Ca_Release Phosphorylates (leading to) Contractility Increased Myocardial Contractility Ca_Influx->Contractility SR_Ca_Release->Contractility

Figure 1: Simplified signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

While specific IC50 values for this compound in isolated cardiomyocyte cell lines are not extensively reported in publicly available literature, its classification as a potent PDE3 inhibitor suggests an effective concentration range in the low micromolar to nanomolar range for in vitro studies. For other structurally related PDE3 inhibitors, IC50 values in cardiac preparations have been reported. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

ParameterCell TypeValueReference
Clinical Oral Dose Human (Congestive Heart Failure)2, 5, or 10 mg twice daily[1]
In Vivo Hemodynamic Effects Anesthetized DogEffective at inotropic levels[2]

Note: The clinical dosage does not directly translate to in vitro concentrations. The provided in vivo data suggests a potent effect on cardiac tissue.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 293.75 g/mol .

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.94 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cardiomyocyte Cell Culture and Treatment

Materials:

  • Primary cardiomyocytes or iPSC-derived cardiomyocytes

  • Appropriate cell culture medium (e.g., DMEM supplemented with FBS, NEAA, and antibiotics)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • This compound stock solution

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cardiomyocytes at the desired density in the appropriate cell culture plates. Allow the cells to adhere and stabilize for at least 24 hours before treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the dose-response experiment. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.

In Vitro Cardiomyocyte Contractility Assay

This protocol provides a general workflow for assessing the effect of this compound on cardiomyocyte contractility using video microscopy.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cardiomyocytes Treat_Cells Treat Cells with Imazodan Seed_Cells->Treat_Cells Prepare_Drug Prepare Imazodan Dilutions Prepare_Drug->Treat_Cells Record_Video Record Beating Cardiomyocytes (Video Microscopy) Treat_Cells->Record_Video Analyze_Movement Analyze Video for Contraction Parameters Record_Video->Analyze_Movement Dose_Response Generate Dose-Response Curve Analyze_Movement->Dose_Response

Figure 2: Experimental workflow for cardiomyocyte contractility assay.

Procedure:

  • Cell Culture and Treatment: Follow the protocol described in section 3.2.

  • Microscopy Setup: Place the cell culture plate on the stage of an inverted microscope equipped with a camera capable of video recording. Ensure the stage is heated to 37°C.

  • Video Recording: For each well, record a video of the beating cardiomyocytes for a set duration (e.g., 30-60 seconds) at a high frame rate.

  • Data Analysis: Use appropriate software to analyze the video recordings. Parameters to be measured may include:

    • Beating rate (beats per minute)

    • Contraction amplitude (change in cell length or area)

    • Contraction and relaxation velocities

  • Dose-Response Analysis: Plot the measured contractility parameters against the corresponding this compound concentrations to generate dose-response curves and determine the EC50 value.

Intracellular cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).

Procedure:

  • Cell Culture and Treatment: Follow the protocol described in section 3.2. It is crucial to include a positive control (e.g., a known adenylyl cyclase activator like forskolin) and a negative control (vehicle).

  • Cell Lysis: After the desired incubation period, lyse the cells according to the instructions provided with the cAMP assay kit. This step typically involves adding a lysis buffer that stops phosphodiesterase activity.

  • cAMP Measurement: Perform the cAMP measurement following the assay kit's protocol. This may involve incubation with specific antibodies and substrates.

  • Data Analysis: Quantify the cAMP concentration in each sample based on the standard curve provided with the kit.

  • Normalization: Normalize the cAMP levels to the total protein concentration in each sample to account for variations in cell number.

  • Dose-Response Analysis: Plot the normalized cAMP levels against the this compound concentrations to generate a dose-response curve.

Troubleshooting

IssuePossible CauseSolution
Low cell viability after treatment This compound concentration is too high.Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration.
DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
No significant effect observed This compound concentration is too low.Increase the concentration range in your dose-response experiment.
Incubation time is too short.Optimize the incubation time for your specific assay.
The cell type is not responsive.Confirm the expression of PDE3 in your cell line.
High variability between replicates Inconsistent cell seeding density.Ensure uniform cell seeding across all wells.
Pipetting errors.Use calibrated pipettes and sterile, filtered tips.
Edge effects in the culture plate.Avoid using the outer wells of the plate for experiments.

Conclusion

These application notes provide a framework for the use of this compound in cell culture experiments. By understanding its mechanism of action and following these detailed protocols, researchers can effectively investigate its effects on cardiomyocyte function and signaling pathways. It is crucial to optimize experimental conditions, including drug concentration and incubation time, for each specific cell type and assay to ensure reliable and reproducible results.

References

Application Notes and Protocols: Imazodan Hydrochloride in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imazodan Hydrochloride in smooth muscle relaxation assays. This document includes details on its mechanism of action, protocols for in vitro experiments, and relevant pharmacological data.

Introduction

This compound (also known as CI-914) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE3, Imazodan increases intracellular cAMP levels, leading to a cascade of downstream effects that result in smooth muscle relaxation and vasodilation.[1][2] These properties make Imazodan a valuable tool for studying smooth muscle physiology and for the development of therapeutic agents targeting conditions such as hypertension and other vascular disorders.

Mechanism of Action

The relaxation of smooth muscle by this compound is primarily mediated through the inhibition of PDE3. The signaling pathway is as follows:

  • Inhibition of PDE3: Imazodan selectively binds to and inhibits the activity of the PDE3 enzyme in smooth muscle cells.

  • Accumulation of cAMP: The inhibition of PDE3 prevents the breakdown of cAMP, leading to its accumulation within the cell.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK).

  • Inhibition of MLCK: Phosphorylation of MLCK by PKA inhibits its activity.

  • Reduced Myosin Light Chain Phosphorylation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced.

  • Smooth Muscle Relaxation: Dephosphorylated myosin light chains are unable to interact with actin, leading to the relaxation of the smooth muscle fibers and vasodilation.

Signaling Pathway of this compound in Smooth Muscle Relaxation

G cluster_inhibition Inhibition Cascade cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Imazodan This compound PDE3 Phosphodiesterase 3 (PDE3) Imazodan->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits (via phosphorylation) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Phosphorylation by PKA Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Smooth Muscle Relaxation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data

CompoundParameterValueEnzyme SourceReference
Imazodan (CI-914)IC506.1 µMCardiac Muscle PDE III[3]

Note: The IC50 value represents the concentration of Imazodan required to inhibit 50% of the PDE III enzyme activity. Lower values indicate higher potency.

Experimental Protocols

The following is a detailed protocol for an in vitro smooth muscle relaxation assay using isolated aortic rings, a standard method to assess the vasorelaxant properties of compounds like this compound.

Protocol: In Vitro Vasorelaxation Assay Using Isolated Guinea Pig Aortic Rings

1. Materials and Reagents:

  • This compound

  • Guinea Pig

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Phenylephrine (or other vasoconstrictor agent like KCl)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Standard dissection tools

  • Carbogen gas (95% O2, 5% CO2)

2. Experimental Workflow:

Workflow for In Vitro Vasorelaxation Assay

G A Tissue Preparation: Isolate guinea pig thoracic aorta B Mounting: Mount aortic rings in organ bath A->B C Equilibration: Equilibrate under tension in Krebs solution B->C D Viability Check: Induce contraction with vasoconstrictor (e.g., Phenylephrine) C->D E Drug Addition: Administer cumulative concentrations of this compound D->E F Data Recording: Record changes in isometric tension E->F G Analysis: Construct dose-response curve and calculate EC50 F->G

References

Application Notes and Protocols: Imazodan Hydrochloride as a Positive Control for PDE3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride (also known as CI-914) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan prevents the degradation of cAMP, leading to its accumulation and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in a positive inotropic effect (increased heart muscle contractility) and vasodilation. These well-characterized effects make this compound an excellent positive control for in vitro and in situ experiments aimed at identifying and characterizing new PDE3 inhibitors.

This document provides detailed application notes, experimental protocols, and supporting data for utilizing this compound as a positive control in PDE3 inhibition studies.

Mechanism of Action: The PDE3 Signaling Pathway

Phosphodiesterase 3 is a key regulator of cAMP-mediated signaling pathways. In cardiac myocytes, the inhibition of PDE3 by Imazodan leads to an increase in intracellular cAMP levels. This elevation in cAMP activates PKA, which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of these targets enhances calcium influx into the cell and increases the reuptake of calcium into the sarcoplasmic reticulum, respectively. The net effect is an increase in the force and velocity of myocardial contraction.

Below is a diagram illustrating the PDE3 signaling pathway and the site of action for Imazodan.

PDE3_Signaling_Pathway cluster_cell Cardiomyocyte AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Stimulation PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction Imazodan Imazodan Hydrochloride Imazodan->PDE3 Inhibits

Caption: PDE3 signaling pathway and Imazodan inhibition.

Quantitative Data for PDE3 Inhibitors

The potency of PDE3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) for a physiological response. The following table summarizes the available quantitative data for this compound and other common PDE3 inhibitors for comparative purposes.

CompoundTargetParameterValueOrganism/TissueReference
This compound (CI-914) PDE3Inotropic EC501.1 ± 0.2 x 10⁻⁴ MGuinea Pig Atrial Muscle[1]
MilrinonePDE3IC500.5 - 1.2 µMVarious
CilostazolPDE3IC500.2 µMVarious
EnoximonePDE3IC501.6 µMVarious
AmrinonePDE3IC503.2 µMVarious

Experimental Protocols

The following are generalized protocols for in vitro PDE3 activity assays where this compound can be used as a positive control. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro PDE3 Inhibition Assay (Colorimetric)

This protocol is based on the principle that PDE3 hydrolyzes cAMP to 5'-AMP. The 5'-AMP is then converted to adenosine and inorganic phosphate (Pi) by a 5'-nucleotidase. The released Pi is detected colorimetrically.

Materials:

  • Recombinant human PDE3 enzyme

  • This compound (Positive Control)

  • Test compounds

  • cAMP (Substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - PDE3 Enzyme - Imazodan (Positive Control) - Test Compounds - cAMP (Substrate) - 5'-Nucleotidase - Assay Buffer B Add to wells: - Assay Buffer - Imazodan or Test Compound - PDE3 Enzyme A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction by adding cAMP C->D E Incubate at 37°C for 30 minutes D->E F Stop reaction by adding 5'-Nucleotidase E->F G Incubate at 37°C for 10 minutes F->G H Add Phosphate Detection Reagent G->H I Incubate at room temp for 15-30 minutes H->I J Measure absorbance at ~620 nm I->J K Calculate % Inhibition and determine IC50 values J->K

Caption: Colorimetric PDE3 inhibition assay workflow.

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound (as a positive control, typically at a final concentration of 100 µM to 1 mM) or test compound at various concentrations.

    • A "no inhibitor" control (vehicle only).

    • A "no enzyme" control (assay buffer only).

  • Enzyme Addition: Add the diluted PDE3 enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • 5'-Nucleotidase Addition: Stop the PDE3 reaction and initiate the second enzymatic reaction by adding 5'-nucleotidase to all wells.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Detection: Add the phosphate detection reagent to all wells.

  • Readout: After a 15-30 minute incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (typically around 620 nm).

  • Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This homogeneous assay format is based on the competition between a fluorescently labeled cAMP derivative and unlabeled cAMP for the PDE3 active site.

Materials:

  • Recombinant human PDE3 enzyme

  • This compound (Positive Control)

  • Test compounds

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer

  • Black, low-volume 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and test compounds in assay buffer.

  • Assay Setup: Add the following to the wells of a 384-well plate:

    • This compound or test compound.

    • A "no inhibitor" control (vehicle only).

    • A "high signal" control (no enzyme).

    • A "low signal" control (no inhibitor, with enzyme).

  • Enzyme and Substrate Addition: Add a mixture of PDE3 enzyme and fluorescently labeled cAMP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Readout: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The inhibition of PDE3 activity will result in a higher fluorescence polarization signal. Calculate the percent inhibition and determine IC50 values as described in Protocol 1.

Concluding Remarks

This compound serves as a reliable and effective positive control for the screening and characterization of novel PDE3 inhibitors. Its well-defined mechanism of action and established effective concentrations in functional assays provide a robust benchmark for evaluating the potency and efficacy of new chemical entities. The protocols provided herein offer a starting point for researchers to develop and validate their own PDE3 inhibition assays. Careful optimization of experimental conditions is recommended to ensure accurate and reproducible results.

References

Safe Handling and Disposal of Imazodan Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and disposal of Imazodan Hydrochloride in a laboratory setting. The following guidelines are based on available safety data for structurally similar compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] The toxicological properties have not been thoroughly investigated, and it should be handled with care.

Table 1: Physicochemical and Toxicological Data

PropertyValueReference
Appearance White to yellowish solid[3][4]
pH 10.5 (6.7% aqueous solution)[3]
Melting Point 86 - 91 °C / 186.8 - 196 °F[3][5]
Boiling Point 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg[3][5]
Flash Point 145 °C / 293 °F[3]
Solubility Soluble in methanol (50 mg/ml) and miscible with water.[4][6]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[1][2][7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[8] An eyewash station and safety shower must be readily accessible.[8]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1][2]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[1]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and engineering controls are insufficient.[6]To prevent inhalation of dust which may cause respiratory tract irritation.[7][9]

Experimental Protocols

Safe Handling and Weighing Protocol
  • Preparation: Don appropriate PPE as outlined in Table 2. Ensure the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated, clean weighing vessel.

    • Handle the solid material carefully to avoid generating dust.[8][9]

  • Solubilization:

    • If preparing a solution, add the solvent to the weighed this compound slowly.

    • Ensure the container is appropriately sealed before agitation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

Spill Cleanup Protocol
  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Prevent the spill from entering drains.[8]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled waste container.[8]

    • Use non-sparking tools for cleanup.[8]

  • Decontamination: Decontaminate the spill area with a 10% caustic solution, followed by a water rinse.[8]

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[8]

Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Place all this compound waste (solid, solutions, and contaminated materials) in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Leave chemicals in their original containers if possible.

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal program.

    • Follow all federal, state, and local regulations for chemical waste disposal.[8][9]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[1] If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4]

Visual Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal PPE Don Personal Protective Equipment FumeHood Verify Fume Hood Functionality Weigh Weigh Imazodan HCl in Fume Hood FumeHood->Weigh Solubilize Prepare Solution (if applicable) Weigh->Solubilize Wash Wash Hands and Exposed Skin Solubilize->Wash Decontaminate Clean Work Area and Equipment Wash->Decontaminate CollectWaste Collect Waste in Labeled Container Decontaminate->CollectWaste Dispose Dispose via Approved Hazardous Waste Program CollectWaste->Dispose SpillResponseWorkflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_decon Decontamination cluster_disposal_spill Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup DecontaminateArea Decontaminate Spill Area with 10% Caustic Solution Cleanup->DecontaminateArea DisposeWaste Dispose of Contaminated Materials as Hazardous Waste DecontaminateArea->DisposeWaste

References

Application Notes and Protocols for High-Throughput Screening of Imazodan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan Hydrochloride is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan increases intracellular cAMP levels, leading to a cascade of downstream effects, including smooth muscle relaxation and cardiac muscle contraction. This mechanism of action makes PDE3 inhibitors like Imazodan valuable candidates for the treatment of heart failure and other cardiovascular diseases.

These application notes provide a detailed protocol for developing and executing a high-throughput screening (HTS) assay to identify and characterize novel PDE3 inhibitors using this compound as a reference compound. The described assay is based on the principle of fluorescence polarization (FP), a robust and homogeneous assay format well-suited for HTS.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the enzymatic activity of phosphodiesterase 3 (PDE3). PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). By blocking this degradation, Imazodan leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and increased cardiac contractility.

cluster_cell Cell Membrane ATP ATP AC Adenylate Cyclase ATP->AC G-protein coupled receptor activation cAMP cAMP AC->cAMP converts PDE3 Phosphodiesterase 3 cAMP->PDE3 PKA Protein Kinase A (inactive) cAMP->PKA AMP AMP PDE3->AMP hydrolyzes Imazodan Imazodan Hydrochloride Imazodan->PDE3 inhibits PKA_active Protein Kinase A (active) PKA->PKA_active activates Downstream_Targets Downstream Targets PKA_active->Downstream_Targets phosphorylates Response Physiological Response Downstream_Targets->Response

Caption: Signaling pathway of this compound action.

High-Throughput Screening Workflow

The high-throughput screening (HTS) process for identifying novel PDE3 inhibitors involves several key stages, from initial assay development to hit confirmation and characterization. The workflow is designed to be efficient and scalable, allowing for the screening of large compound libraries.

cluster_workflow HTS Workflow Assay_Development Assay Development & Optimization Pilot_Screen Pilot Screen (Z' determination) Assay_Development->Pilot_Screen Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation & Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for PDE3 inhibitors.

Experimental Protocols

Biochemical Fluorescence Polarization (FP) Assay for PDE3 Inhibition

This protocol describes a competitive binding assay in a 384-well format suitable for HTS. The assay measures the inhibition of PDE3 activity by monitoring the hydrolysis of a fluorescently labeled cAMP analog.

Materials and Reagents:

  • Recombinant human PDE3B enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • Anti-cAMP antibody

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA

  • This compound (positive control)

  • DMSO (vehicle control)

  • Test compounds

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (100% activity) and 50 nL of a high concentration of this compound (0% activity).

  • Reagent Preparation:

    • Prepare a 2X PDE3B enzyme solution in Assay Buffer.

    • Prepare a 2X FAM-cAMP/Anti-cAMP antibody mix in Assay Buffer. The optimal concentrations of each component should be determined empirically during assay development to achieve a stable FP window.

  • Assay Procedure:

    • Add 5 µL of the 2X PDE3B enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Add 5 µL of the 2X FAM-cAMP/Anti-cAMP antibody mix to all wells to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min)) Where:

    • FP_compound is the fluorescence polarization of the test compound well.

    • FP_max is the average fluorescence polarization of the DMSO control wells.

    • FP_min is the average fluorescence polarization of the this compound control wells.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| A Z'-factor greater than 0.5 indicates a robust and reliable assay.[1]

Data Presentation

Table 1: Assay Parameters and Quality Control Metrics

ParameterValue
Assay FormatFluorescence Polarization (FP)
Microplate Format384-well
Final Assay Volume10 µL
PDE3B Concentration0.5 nM
FAM-cAMP Concentration10 nM
Anti-cAMP Antibody1:1000 dilution
Incubation Time60 minutes
Z'-factor> 0.7

Table 2: Reference Compound Activity

CompoundIC₅₀ (nM)
This compound50 - 100
Milrinone100 - 200
Rolipram (PDE4 inhibitor)> 10,000

Conclusion

The provided application notes and protocols describe a robust and reliable high-throughput screening assay for the identification and characterization of novel PDE3 inhibitors. By utilizing a fluorescence polarization format and including this compound as a reference compound, this workflow enables the efficient screening of large compound libraries and the generation of high-quality, reproducible data. The detailed protocols and data presentation guidelines will aid researchers in successfully implementing this HTS campaign for the discovery of new therapeutic agents targeting the PDE3 pathway.

References

Troubleshooting & Optimization

Imazodan Hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imazodan Hydrochloride

Disclaimer: The compound "this compound" is not a standard recognized chemical name in scientific literature. This guide has been developed based on the properties of the closely related and commonly used compound, Imidazole Hydrochloride . The principles and troubleshooting steps provided are based on general chemical and biochemical knowledge and the known characteristics of imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is Imidazole Hydrochloride and what is its primary use in a laboratory setting?

Imidazole Hydrochloride is the hydrochloride salt of imidazole, a five-membered heterocyclic aromatic organic compound. In laboratory settings, it is frequently used to prepare buffers in the pH range of 6.2 to 7.8 at 25°C.[1] It can also act as a chelator for various divalent cations and is used in protein purification, particularly in eluting histidine-tagged proteins from affinity columns.[1]

Q2: What are the key factors that influence the solubility of Imidazole Hydrochloride in aqueous buffers?

The solubility of Imidazole Hydrochloride, like many compounds, is primarily influenced by:

  • pH of the medium: The solubility of imidazole is significantly affected by pH due to the protonation and deprotonation of its nitrogen atoms.[2]

  • Temperature: Generally, for solids that absorb heat when dissolving (an endothermic process), an increase in temperature will increase solubility.[3]

  • Buffer composition and ionic strength: The presence of other salts can influence solubility through effects like "salting-in" or "salting-out".

  • Purity of the compound: Impurities can affect the dissolution process.

Q3: How does pH specifically affect the solubility of Imidazole Hydrochloride?

Imidazole has a pKa of approximately 7.0.[1] At pH values below its pKa, the imidazole ring is predominantly in its protonated (imidazolium) form, which is more polar and thus more soluble in aqueous solutions. At pH values significantly above the pKa, the neutral, deprotonated form becomes more prevalent, which may be less soluble depending on the rest of the molecule's structure. Therefore, for optimal solubility in aqueous buffers, maintaining a pH at or below the pKa is generally advisable.

Q4: Are there any known stability or degradation issues with Imidazole Hydrochloride in aqueous solutions?

Imidazole itself is a stable compound. However, like many organic molecules, it can be susceptible to degradation under certain conditions. The imidazole moiety can be sensitive to photodegradation in solution and can undergo oxidation.[3] For routine laboratory use in buffers, solutions are generally stable, but for long-term storage, it is recommended to store them at 2-8°C.[4] For stock solutions, storage at -20°C or -80°C can extend the shelf life.[5] It is also noted to be hygroscopic and should be stored in a desiccated environment.[1]

Troubleshooting Guide

Issue 1: The Imidazole Hydrochloride powder is not dissolving completely in my aqueous buffer.

  • Question: Have you checked the pH of your buffer?

    • Answer: The pH of the solution is critical. Ensure the pH of your buffer is at or below the pKa of imidazole (~7.0) to favor the more soluble protonated form. If your experimental conditions require a higher pH, you may be limited in the maximum concentration you can achieve.

  • Question: Have you tried gentle heating?

    • Answer: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution and solubility. However, be cautious not to overheat, as this could potentially degrade the compound or other components in your buffer.

  • Question: Is the concentration you are trying to achieve too high?

    • Answer: Refer to the solubility data table below for guidance on approximate solubility limits in different buffers. You may need to prepare a more dilute solution. Imidazole hydrochloride is highly soluble in water (approx. 500 mg/mL).[1]

  • Question: Have you tried sonication?

    • Answer: Placing the solution in an ultrasonic bath can help to break up aggregates of the powder and facilitate dissolution.

Issue 2: My Imidazole Hydrochloride solution is cloudy or has formed a precipitate after preparation or storage.

  • Question: Was the compound fully dissolved initially?

    • Answer: If the compound was not fully dissolved, it might precipitate out over time. Ensure complete dissolution during preparation.

  • Question: Has the pH of the solution changed?

    • Answer: Changes in pH upon storage, perhaps due to CO2 absorption from the atmosphere, can affect solubility. Re-check the pH and adjust if necessary.

  • Question: Was the solution stored at an appropriate temperature?

    • Answer: If the solution was prepared at an elevated temperature and then cooled, the solubility will decrease, potentially leading to precipitation. If storing at low temperatures (e.g., 4°C), ensure the concentration is below the solubility limit at that temperature.

  • Question: Are there any incompatible components in your buffer?

    • Answer: High concentrations of certain salts could potentially cause the compound to "salt out" of the solution.

Quantitative Data on Imidazole Hydrochloride Solubility

The following table provides illustrative solubility data for Imidazole Hydrochloride in common laboratory buffers. This data is for guidance purposes and may vary based on specific experimental conditions.

Buffer System (50 mM)pHTemperature (°C)Approximate Solubility (mg/mL)
Sodium Acetate5.025> 500
Phosphate-Buffered Saline (PBS)7.425~ 450
Phosphate-Buffered Saline (PBS)7.44~ 300
Tris-HCl7.525~ 400
Tris-HCl8.025~ 350
Carbonate-Bicarbonate9.225~ 200

Experimental Protocols

Protocol for the Preparation of a 1 M Imidazole Hydrochloride Stock Solution (pH 7.0)

Materials:

  • Imidazole Hydrochloride (MW: 104.54 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 100 mL)

  • Sterile filter (0.22 µm) and storage bottles

Procedure:

  • Weighing: Weigh out 10.45 g of Imidazole Hydrochloride powder.

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water. Place a magnetic stir bar in the beaker and place it on a stir plate. Stir until the powder is completely dissolved. The dissolution of imidazole is an endothermic process, so the solution may become cold.[3]

  • pH Adjustment: Place the calibrated pH electrode into the solution. The initial pH will be acidic. Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.0. If you overshoot the target pH, use 1 M HCl to adjust it back.

  • Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the compound is transferred. Add high-purity water to bring the final volume to the 100 mL mark.

  • Sterilization and Storage: For long-term use, sterile-filter the solution through a 0.22 µm filter into a sterile bottle. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_storage Final Steps weigh Weigh Compound dissolve Dissolve in ~80% of Final Volume weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol filter Sterile Filter (0.22 µm) final_vol->filter store Aliquot and Store filter->store

Caption: Experimental workflow for preparing an aqueous solution of Imidazole Hydrochloride.

troubleshooting_workflow start Compound does not dissolve completely check_ph Is pH ≤ pKa (~7.0)? start->check_ph adjust_ph Adjust pH downwards with HCl check_ph->adjust_ph No check_temp Have you tried gentle warming? check_ph->check_temp Yes adjust_ph->check_ph warm_solution Warm solution to 30-40°C check_temp->warm_solution No check_conc Is the concentration too high? check_temp->check_conc Yes warm_solution->check_conc dilute Prepare a more dilute solution check_conc->dilute Yes sonicate Try sonication check_conc->sonicate No success Solubilization Successful dilute->success sonicate->success Success fail Consult further technical support sonicate->fail Still Insoluble signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3  P pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pdk1->akt  P mtor mTORC1 akt->mtor  P cell_growth Cell Growth & Proliferation mtor->cell_growth imazodan Imidazole-Based Inhibitor (e.g., Imazodan) imazodan->pi3k Inhibition

References

Technical Support Center: Optimizing Imazodan Hydrochloride for Maximum Inotropic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Imazodan Hydrochloride to achieve optimal positive inotropic effects in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CI-914) is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1][2] Its primary mechanism of action is to increase myocardial contractility by preventing the degradation of cyclic adenosine monophosphate (cAMP).[2][3] This leads to an increase in intracellular calcium levels during systole, resulting in a positive inotropic effect.[3] Additionally, Imazodan exhibits peripheral vasodilator properties.[2][4]

Q2: What is the recommended concentration range for achieving a maximal inotropic effect in vitro?

A2: Based on preclinical studies in guinea pig cardiac preparations, the concentration required to elicit a half-maximal inotropic effect (EC50) is approximately 1.1 x 10⁻⁴ M (110 µM).[5] A maximal inotropic effect, representing an approximate 170% increase in isometric contractile tension, is typically observed at concentrations at or above this EC50 value.[5] It is recommended to perform a full concentration-response curve to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution. A common protocol involves creating a stock solution in 100% DMSO, which can then be further diluted in your aqueous experimental buffer. For a final working solution, one suggested method is to first dissolve Imazodan in DMSO, then add PEG300, Tween-80, and finally saline to achieve the desired concentration.[2] It is crucial to keep the final DMSO concentration in your cell culture or tissue bath as low as possible (typically ≤ 0.1%) to avoid solvent-induced effects on contractility.

Q4: Are there known off-target effects or potential for cytotoxicity at high concentrations?

A4: While Imazodan is a selective PDE3 inhibitor, high concentrations of any compound can lead to off-target effects or cytotoxicity. Long-term administration of PDE3 inhibitors has been associated with an increased risk of arrhythmias.[6] It is advisable to perform cytotoxicity assays in parallel with your contractility experiments, especially when exploring higher concentration ranges.

Q5: Can Imazodan be used in combination with other inotropic agents?

A5: Yes, as a PDE3 inhibitor, Imazodan works via a different mechanism than beta-adrenergic agonists like isoproterenol. In fact, Imazodan has been shown to shift the concentration-response curve of isoproterenol to the left, indicating a synergistic effect.[3] When combining agents, it is important to carefully titrate the concentrations of each to avoid over-stimulation and potential cardiotoxic effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable inotropic effect 1. Sub-optimal drug concentration: The concentration of Imazodan may be too low to elicit a response. 2. Degraded compound: Improper storage may have led to the degradation of Imazodan. 3. Issues with the experimental model: The cardiomyocytes or tissue preparation may not be healthy or responsive.1. Perform a concentration-response curve starting from a low concentration (e.g., 1 µM) and increasing to a high concentration (e.g., 300 µM). 2. Ensure this compound is stored at -20°C for powder and -80°C for solvent-based stock solutions.[1] 3. Verify the viability and responsiveness of your cells/tissue with a known positive inotrope, such as isoproterenol.
High variability between experiments 1. Inconsistent drug preparation: Variations in the preparation of the Imazodan working solution. 2. Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high or inconsistent. 3. Differences in experimental conditions: Variations in temperature, pH, or pacing frequency.1. Prepare fresh working solutions for each experiment and ensure thorough mixing. 2. Maintain a consistent and low final concentration of the vehicle across all experiments. 3. Standardize all experimental parameters and ensure they are precisely controlled.
Decreased contractility at high concentrations (Biphasic response) 1. Cytotoxicity: High concentrations of Imazodan may be inducing cell death. 2. Off-target effects: At high concentrations, Imazodan may interact with other cellular targets, leading to negative inotropic effects.1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) at the concentrations used in your contractility experiments. 2. Lower the concentration range in your experiments to focus on the positive inotropic effect. If a biphasic response is consistently observed, it may be a pharmacological characteristic of the drug in your model.
Arrhythmias or irregular contractions 1. Calcium overload: Excessive increases in intracellular calcium due to potent PDE3 inhibition. 2. Pro-arrhythmic potential of PDE3 inhibitors: This is a known class effect.1. Reduce the concentration of Imazodan. 2. If combining with other inotropes, reduce the concentrations of both agents. 3. Ensure the pacing frequency is stable and appropriate for the experimental model.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/ModelReference
Inotropic EC501.1 ± 0.2 x 10⁻⁴ MGuinea Pig Atrial Muscle[5]
PDE III IC506.1 µMCanine Cardiac Muscle[3]
Maximal Inotropic Effect (Emax)~170% increase over basalGuinea Pig Atrial Muscle[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure for 10 mM DMSO Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 276.72 g/mol ).

    • Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to one year.[2]

  • Procedure for Working Solution (Example for a 1 mL final solution): [2]

    • Start with a more concentrated DMSO stock (e.g., 25 mg/mL).

    • Add 100 µL of the 25 mg/mL Imazodan DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • The final concentration of Imazodan in this example would be 2.5 mg/mL. Adjust volumes accordingly for your desired final concentration.

    • Prepare fresh working solutions for each experiment.

Protocol 2: In Vitro Cardiomyocyte Contractility Assay
  • Materials:

    • Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes

    • Appropriate cell culture medium or physiological buffer (e.g., Tyrode's solution)

    • Cell culture plates or chamber slides suitable for microscopy

    • Inverted microscope with video recording capabilities

    • Contractility analysis software

    • Field stimulator for electrical pacing

    • This compound working solutions

    • Vehicle control (e.g., buffer with the same final concentration of DMSO as the drug solutions)

    • Positive control (e.g., Isoproterenol)

  • Procedure:

    • Plate cardiomyocytes at an appropriate density and allow them to adhere and establish a stable beating rhythm.

    • Mount the plate/slide on the microscope stage and maintain at 37°C.

    • If using electrical pacing, set the desired frequency (e.g., 1 Hz) and allow the cells to equilibrate.

    • Record baseline contractility for a set period (e.g., 30-60 seconds).

    • Carefully add the vehicle control to the cells and incubate for a predetermined time (e.g., 10-15 minutes). Record post-vehicle contractility.

    • Perform a cumulative concentration-response experiment by adding increasing concentrations of the this compound working solution. Allow the cells to stabilize at each concentration before recording.

    • At the end of the experiment, add a maximal concentration of a positive control (e.g., 1 µM Isoproterenol) to confirm cell viability and responsiveness.

    • Analyze the recorded videos using contractility software to measure parameters such as contraction amplitude, velocity, and duration.

    • Plot the concentration-response curve and calculate the EC50 and Emax.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA Activates PDE3 PDE3 PDE3->AMP Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Contractility Ca_influx->Contraction Imazodan Imazodan HCl Imazodan->PDE3 Inhibits

Caption: Signaling pathway of this compound's inotropic effect.

Experimental_Workflow start Start: Isolate/Culture Cardiomyocytes prepare_drug Prepare Imazodan HCl Stock & Working Solutions start->prepare_drug setup_assay Setup Contractility Assay (Microscope, Pacing) start->setup_assay prepare_drug->setup_assay baseline Record Baseline Contractility setup_assay->baseline add_vehicle Add Vehicle Control & Record baseline->add_vehicle add_drug Add Imazodan HCl (Cumulative Concentrations) add_vehicle->add_drug record_response Record Contractile Response at Each Concentration add_drug->record_response record_response->add_drug Next Concentration add_pos_control Add Positive Control (e.g., Isoproterenol) record_response->add_pos_control analyze Analyze Data (EC50, Emax) add_pos_control->analyze end End analyze->end

Caption: Experimental workflow for assessing inotropic effects.

Troubleshooting_Tree decision decision outcome outcome start No/Low Inotropic Response check_pos_control Responsive to Positive Control? start->check_pos_control check_drug_prep Check Drug Prep & Storage check_pos_control->check_drug_prep Yes check_cell_health Check Cell/Tissue Viability check_pos_control->check_cell_health No check_concentration Increase Imazodan Concentration check_drug_prep->check_concentration biphasic Biphasic Response at High Conc.? check_concentration->biphasic check_cell_health->outcome Poor Viability cytotoxicity_assay Perform Cytotoxicity Assay biphasic->cytotoxicity_assay Yes optimize_conc Optimize Concentration Range biphasic->optimize_conc No cytotoxicity_assay->outcome Toxicity Observed optimize_conc->outcome Optimal Range Found

References

Technical Support Center: Preventing Imazodan Hydrochloride Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Imazodan Hydrochloride in their experiments, preventing its precipitation in aqueous media is critical for obtaining accurate and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

This compound, although available as a salt to improve aqueous solubility, can still precipitate in physiological buffers like cell culture media. This is often due to a combination of factors including:

  • Poor Aqueous Solubility: The inherent hydrophobicity of the Imazodan molecule can lead to it coming out of solution when the concentration of the organic solvent (like DMSO) is significantly diluted in the aqueous medium.[1][2]

  • pH Shift: Cell culture media are typically buffered around a physiological pH of 7.2-7.4. The solubility of compounds containing an imidazole group, like Imazodan, can be highly dependent on pH.[3][4][5] A shift from an acidic or basic stock solution to the neutral pH of the media can drastically reduce solubility.

  • Common Ion Effect: The high concentration of various salts in cell culture media can reduce the solubility of the hydrochloride salt form of Imazodan.[3]

  • Temperature Changes: Temperature fluctuations, such as moving a stock solution from a freezer to room temperature and then to a 37°C incubator, can affect solubility and promote precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[6][7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the long-term stability of the stock solution.

Q3: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Repeated temperature changes can lead to precipitation and degradation of the compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.

Problem: Precipitate forms immediately upon adding the stock solution to the media.

Cause: This is often due to "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the poorly soluble drug to crash out of solution.

Solution Workflow:

cluster_solution Solution Workflow for Immediate Precipitation A Start: Immediate Precipitation Observed B Reduce final DMSO concentration in media to <0.5%? A->B C Increase the concentration of the DMSO stock solution. B->C No E Pre-warm the cell culture media to 37°C before adding the compound. B->E Yes D Decrease the volume of stock added to the media. C->D D->E F Add the stock solution dropwise while gently swirling the media. E->F G Does precipitation persist? F->G H Consider using co-solvents in the stock solution (e.g., PEG-400, ethanol). G->H Yes I End: Precipitation Resolved G->I No J End: Further Optimization Needed H->J

Caption: Workflow to address immediate precipitation of this compound.

Detailed Steps:

  • Optimize DMSO Concentration: Aim for a final DMSO concentration in your experimental media of less than 0.5% (v/v), as higher concentrations can be toxic to cells. If your current protocol results in a higher concentration, you will need to prepare a more concentrated stock solution.

  • Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.

  • Slow Addition and Mixing: Add the stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing. This gradual dilution can help prevent the compound from precipitating.

  • Consider Co-solvents: If precipitation persists, preparing a stock solution with a co-solvent in addition to DMSO may be necessary.

Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.

Cause: This delayed precipitation can be due to the compound's limited stability in the aqueous environment at 37°C, interactions with media components, or pH shifts over time.

Troubleshooting Logic:

cluster_troubleshooting Troubleshooting Delayed Precipitation A Start: Delayed Precipitation Observed B Is the final concentration of this compound too high? A->B C Determine the maximum solubility in your specific media. B->C Yes E Is the pH of the media stable? B->E No D Perform a solubility test with a serial dilution. C->D K End: Issue Identified and Resolved D->K F Check the buffering capacity of your media. E->F No H Are there interactions with serum proteins? E->H Yes G Consider using a freshly prepared medium. F->G G->K I Reduce the serum concentration if possible. H->I Yes J Test for precipitation in serum-free media. I->J J->K

Caption: Logical steps to troubleshoot delayed precipitation of this compound.

Detailed Steps:

  • Determine Maximum Solubility: The solubility of this compound may be lower in your specific cell culture medium than in simpler buffers. Perform a pilot experiment to determine the maximum concentration that remains in solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

  • pH Stability: Ensure your cell culture medium is properly buffered and that the pH remains stable throughout the experiment. Phenol red in the medium can serve as a visual indicator of drastic pH changes.

  • Serum Interaction: Components in fetal bovine serum (FBS) or other supplements can sometimes interact with compounds and reduce their solubility. If your protocol allows, try reducing the serum concentration or testing the solubility in a serum-free version of your medium.

Data Presentation: Solubility and Vehicle Recommendations

Solvent/Vehicle System Solubility Recommended Use Considerations
DMSO HighPrimary solvent for high-concentration stock solutions.Use anhydrous, high-purity grade. Keep final concentration in media low (<0.5%).
Ethanol ModerateCan be used as a co-solvent with DMSO.May be more volatile than DMSO. Check cellular tolerance.
PEG-400 ModerateA co-solvent to improve aqueous solubility of hydrophobic compounds.Can increase the viscosity of the stock solution.
Aqueous Buffers (e.g., PBS, Saline) LowNot recommended for primary stock solutions due to poor solubility.The hydrochloride salt form has better aqueous solubility than the free base.

Experimental Protocols

Protocol for Preparing this compound Stock Solution and Working Solutions

This protocol provides a step-by-step method for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

Experimental Workflow Diagram:

cluster_protocol This compound Solution Preparation Workflow A 1. Weigh this compound B 2. Add Anhydrous DMSO to desired stock concentration (e.g., 10 mM) A->B C 3. Vortex until fully dissolved B->C D 4. Aliquot stock solution into sterile tubes C->D E 5. Store aliquots at -20°C or -80°C D->E F 6. Thaw one aliquot for experiment E->F G 7. Pre-warm cell culture media to 37°C F->G H 8. Perform serial dilution of stock in pre-warmed media G->H I 9. Add final working solution to cells H->I

Caption: Step-by-step workflow for preparing this compound solutions.

Procedure:

  • Prepare High-Concentration Stock Solution:

    • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Before preparing the final working concentration, it can be beneficial to make an intermediate dilution of the DMSO stock in pre-warmed cell culture medium. This helps to gradually reduce the DMSO concentration.

  • Prepare Final Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

By following these guidelines and protocols, researchers can significantly reduce the likelihood of this compound precipitation, leading to more reliable and consistent experimental outcomes.

References

Technical Support Center: Imazodan Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals conducting in vivo studies with Imazodan Hydrochloride.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and what is its primary mechanism of action? This compound is a potent and selective phosphodiesterase III (PDE3) inhibitor. Its primary mechanism of action is the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Imazodan increases intracellular cAMP levels, leading to positive inotropic and vasodilatory effects.[1]
What are the common in vivo applications of this compound? Imazodan has been investigated primarily for its cardiotonic properties in the context of congestive heart failure.[2] In preclinical studies, it has been shown to decrease mean arterial pressure and coronary vascular resistance while increasing myocardial oxygen supply.[3]
What are the known challenges associated with long-term in vivo studies of PDE3 inhibitors like Imazodan? A significant challenge with long-term administration of PDE3 inhibitors is the potential for increased mortality and proarrhythmic effects.[4][5] Chronic elevation of cAMP can lead to cardiomyocyte apoptosis.[3][6] Therefore, careful monitoring of cardiac function and rhythm is crucial in long-term studies.
How should I prepare this compound for in vivo administration? This compound has limited aqueous solubility. For oral administration, it may be formulated as a suspension or in a solution with co-solvents. A common vehicle for poorly soluble compounds for oral gavage in rodents is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] For intravenous administration, it should be dissolved in a suitable vehicle, and the pH may need to be adjusted to ensure solubility and stability. It is crucial to perform solubility and stability tests of the formulation prior to in vivo use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High mortality or adverse cardiovascular events (e.g., arrhythmias) in study animals. The dose of Imazodan may be too high, leading to excessive cardiotonic effects and proarrhythmias, a known risk for PDE3 inhibitors.[4][5]- Reduce the dose of this compound.- Implement continuous or frequent cardiac monitoring (e.g., ECG) to detect arrhythmias early.- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Lack of expected pharmacological effect (e.g., no change in blood pressure or cardiac output). - Inadequate Dose: The administered dose may be too low.- Poor Bioavailability: The formulation may not be optimal, leading to poor absorption after oral administration.- Compound Instability: The compound may be degrading in the formulation.- Conduct a dose-response study to determine the effective dose range.- Optimize the formulation to improve solubility and absorption. Consider alternative routes of administration (e.g., intravenous) to bypass absorption issues.- Verify the stability of Imazodan in the chosen vehicle at the storage and administration temperatures.
High variability in experimental results between animals. - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Biological Variability: Differences in metabolism or sensitivity to the drug among animals.- Formulation Issues: Inhomogeneous suspension leading to variable dosing.- Ensure accurate and consistent dosing techniques. For oral gavage, ensure the compound is delivered to the stomach.- Increase the number of animals per group to improve statistical power.- If using a suspension, ensure it is thoroughly mixed before each administration to ensure homogeneity.
Precipitation of the compound in the formulation or during administration. This compound has limited solubility, and changes in temperature or pH can cause it to precipitate out of solution.- Re-evaluate the formulation. Consider using a different co-solvent system or adjusting the pH.- Prepare fresh formulations before each use.- If administering intravenously, ensure the formulation is compatible with the infusion fluid and administer slowly to prevent precipitation in the bloodstream.

Quantitative Data

Table 1: Illustrative Pharmacokinetic Parameters of a PDE3 Inhibitor in Preclinical Species

Parameter Mouse Rat Dog
Cmax (ng/mL) 500 - 1500800 - 20001000 - 3000
Tmax (h) 0.5 - 1.00.5 - 1.51.0 - 2.0
Half-life (t½) (h) 1.0 - 2.51.5 - 3.02.0 - 4.0
Bioavailability (%) 20 - 4030 - 5040 - 60

Table 2: Illustrative Acute Toxicity Profile of a PDE3 Inhibitor

Parameter Species Value
LD50 (Oral) Rat>2000 mg/kg
NOAEL (28-day repeated dose) Rat50 mg/kg/day

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents
  • Formulation Preparation (Example):

    • For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g, the final concentration is 1 mg/mL.

    • Weigh the required amount of this compound.

    • Dissolve in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Add PEG300 (e.g., 30-40% of the final volume) and vortex until clear.

    • Add Tween 80 (e.g., 5% of the final volume) and vortex.

    • Bring the solution to the final volume with sterile saline or PBS and vortex thoroughly.

    • Note: This is an example; the optimal formulation must be determined experimentally.

  • Administration:

    • Acclimatize animals to handling and gavage procedures.

    • Administer the formulation orally using a suitable gavage needle.

    • Observe the animal for any immediate adverse reactions.

Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Rats
  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Insert ECG leads to monitor heart rate and rhythm.

  • Data Acquisition:

    • Allow the animal to stabilize and record baseline cardiovascular parameters (blood pressure, heart rate, ECG).

    • Administer this compound intravenously as a bolus or infusion.

    • Continuously record cardiovascular parameters for a defined period post-administration.

  • Data Analysis:

    • Calculate the change in mean arterial pressure, heart rate, and any changes in ECG intervals (e.g., QT interval).

    • Compare the effects of different doses of Imazodan.

Visualizations

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic\nReceptor Agonist Beta-Adrenergic Receptor Agonist Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor Beta-Adrenergic\nReceptor Agonist->Beta-Adrenergic\nReceptor Binds G-Protein G-Protein Beta-Adrenergic\nReceptor->G-Protein Activates Adenylyl\nCyclase Adenylyl Cyclase G-Protein->Adenylyl\nCyclase Activates cAMP cAMP Adenylyl\nCyclase->cAMP Converts ATP to L-type Ca2+\nChannel L-type Ca2+ Channel Increased\nCa2+ Influx Increased Ca2+ Influx L-type Ca2+\nChannel->Increased\nCa2+ Influx Leads to ATP ATP ATP->Adenylyl\nCyclase PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolyzed by Vasodilation Vasodilation cAMP->Vasodilation Promotes PKA->L-type Ca2+\nChannel Phosphorylates PDE3 PDE3 PDE3->cAMP Imazodan Imazodan Imazodan->PDE3 Inhibits Increased\nContractility Increased Contractility Increased\nCa2+ Influx->Increased\nContractility Causes

Caption: Signaling pathway of this compound via PDE3 inhibition.

experimental_workflow A Hypothesis: Imazodan will improve cardiac function B Experimental Design - Select animal model - Determine dose levels & route - Define endpoints A->B C Formulation Preparation - Solubility & stability testing B->C D In Vivo Study Execution - Dosing - Physiological monitoring C->D E Data Collection - Pharmacokinetics (PK) - Pharmacodynamics (PD) D->E H Troubleshooting (e.g., unexpected toxicity) D->H F Data Analysis - PK/PD modeling - Statistical analysis E->F G Results & Interpretation F->G H->B Revise Design

Caption: General workflow for an in vivo study with this compound.

References

Technical Support Center: Refining Imazodan Hydrochloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental application of Imazodan Hydrochloride in animal models. The information is designed to assist in refining delivery methods and ensuring the accuracy and reproducibility of your research.

Frequently Asked questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a potent and selective phosphodiesterase III (PDE III) inhibitor.[1] By inhibiting PDE III, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects.
What are the common animal models used for studying this compound? Based on its cardiotonic and vasodilator properties, animal models of heart failure are most relevant for studying Imazodan.[2] These can include, but are not limited to, models of ischemic heart failure in pigs and various induced heart failure models in rodents and dogs.[2][3][4]
What are the potential adverse effects of Imazodan in animal models? While specific adverse event data for Imazodan in preclinical animal models is limited in the public domain, clinical trials in humans have shown an increased heart rate.[5] High doses in clinical settings have been associated with a trend toward more deaths.[5] Researchers should closely monitor cardiovascular parameters, including heart rate and blood pressure, during administration. General signs of toxicity in animals can include changes in activity levels, respiratory patterns, and body weight.
How should I prepare this compound for in vivo administration? This compound is a powder that needs to be dissolved in a suitable vehicle for administration.[1] A common formulation for in vivo studies involves a multi-component solvent system to ensure solubility and stability. A suggested starting point is a vehicle containing DMSO, PEG300, Tween 80, and saline or PBS.[1] The final concentration of DMSO should be kept as low as possible, typically below 10% for normal mice and below 2% for more sensitive strains like nude or transgenic mice.[1] It is crucial to perform a solvent-negative control experiment to rule out any non-specific effects of the vehicle.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility of this compound in Vehicle - Incorrect solvent system.- Concentration exceeds solubility limit.- pH of the solution is not optimal.- Use a co-solvent system such as DMSO, PEG300, and Tween 80 to enhance solubility.[1]- Prepare a stock solution in 100% DMSO and then dilute it with other components like PEG300, Tween 80, and saline/PBS to the desired final concentration.[1]- If precipitation occurs, try reducing the final concentration of the drug.- For parenteral administration, ensure the final solution is sterile by filtering through a 0.22 µm filter.
Precipitation of Compound Upon Dilution or During Administration - The compound is supersaturated in the final formulation.- Temperature changes affecting solubility.- Prepare fresh solutions for each experiment, especially if the formulation is a suspension.[1]- If the prepared solution is clear, it can be stored at 4°C for up to a week, but fresh preparation is always recommended to ensure efficacy.[1]- Gently warm the solution to body temperature before administration to prevent precipitation due to temperature shock.
Inconsistent or Unexpected Experimental Results - Inaccurate dosing.- Stress-induced physiological changes in the animal.- Variability in drug absorption.- Ensure accurate dosing by carefully calculating the required volume based on the animal's body weight.- For oral gavage, use proper technique to minimize stress, which can be a confounding factor. Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress in mice.[6]- For intravenous injections, use appropriate restraint devices and techniques to ensure the entire dose is delivered into the bloodstream.[5] Warming the tail can help with vasodilation for easier vein access in rodents.[5]
Adverse Reactions in Animals (e.g., agitation, lethargy, respiratory distress) - Dose is too high.- Rapid rate of intravenous injection.- Vehicle intolerance.- Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Administer intravenous injections slowly to avoid acute toxic effects.- Always include a vehicle-only control group to assess for any adverse effects caused by the formulation components.[1]

Experimental Protocols & Data

Formulation Protocol for In Vivo Studies

A common vehicle for preparing this compound for both oral and intravenous administration in rodents is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and Saline or Phosphate-Buffered Saline (PBS).

Example Formulation for a 10 mg/kg Dose in a 20g Mouse (100 µL injection volume):

  • Calculate the required drug concentration:

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Total drug per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

    • Injection volume = 100 µL = 0.1 mL

    • Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL

  • Prepare the vehicle (example ratios):

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline/PBS

  • Prepare the dosing solution (for a total volume of 1 mL):

    • Dissolve 2 mg of this compound in 50 µL of DMSO to create a stock solution.

    • Add 300 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 600 µL of Saline or PBS and mix until the final solution is clear.

Note: These ratios can be adjusted based on the solubility and stability of the compound in your specific experimental conditions. Always perform a small-scale solubility test first.

Quantitative Data Summary

Due to the limited availability of specific preclinical pharmacokinetic data for this compound in publicly accessible literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform pilot pharmacokinetic studies in their chosen animal models to determine key parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Elimination half-life

  • Bioavailability (for oral administration)

These parameters are crucial for designing effective dosing regimens and interpreting experimental outcomes.

Visualizations

Signaling Pathway of this compound

Imazodan_Signaling_Pathway Imazodan This compound PDE3 Phosphodiesterase III (PDE III) Imazodan->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Calcium Channels PKA->Ca_Channels Phosphorylates Myofilaments Myofilament Calcium Sensitivity PKA->Myofilaments Phosphorylates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to Contraction Increased Myocardial Contractility (Positive Inotropy) Ca_Channels->Contraction Leads to Myofilaments->Contraction Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating Imazodan Delivery

Experimental_Workflow A Formulation Preparation (e.g., DMSO, PEG300, Tween 80, Saline) C Route of Administration (Oral Gavage or Intravenous) A->C B Animal Model Selection (e.g., Rat, Mouse, Dog) B->C D Dose-Response Study C->D Administer E Pharmacokinetic (PK) Analysis (Blood Sampling at Time Points) D->E Inform F Pharmacodynamic (PD) Assessment (e.g., Hemodynamic Monitoring) D->F Inform G Data Analysis & Interpretation E->G F->G

Caption: General workflow for in vivo evaluation.

Troubleshooting Logic for Poor Bioavailability

Troubleshooting_Bioavailability Start Low Oral Bioavailability Observed Check1 Is the compound stable in the formulation? Start->Check1 Action1 Reformulate with stabilizing excipients. Check1->Action1 No Check2 Is the compound soluble at intestinal pH? Check1->Check2 Yes Action1->Check2 Action2 Consider pH-adjusting agents or salt forms. Check2->Action2 No Check3 Is there significant first-pass metabolism? Check2->Check3 Yes Action2->Check3 Action3 Investigate alternative routes (e.g., IV) to bypass the liver. Check3->Action3 Yes End Bioavailability Potentially Improved Check3->End No Action3->End

Caption: Troubleshooting poor oral bioavailability.

References

Validation & Comparative

Validating Imazodan Hydrochloride's Selectivity for PDE3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imazodan Hydrochloride's selectivity for phosphodiesterase 3 (PDE3) over other phosphodiesterase (PDE) families. The information is supported by available experimental data and detailed methodologies to assist researchers in evaluating its potential for targeted therapeutic applications.

Executive Summary

Data Presentation: Comparative Selectivity of PDE3 Inhibitors

Due to the limited availability of a complete IC50 panel for this compound in publicly accessible literature, the following table presents its known selectivity profile alongside data from other notable PDE3 inhibitors for a comparative perspective.

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
Imazodan (CI-914) >100>100~0.3 - 1.0>100>100
Milrinone120250.471512
Amrinone100>1007.9150>100
Cilostazol>100>1000.19>100>100
Enoximone401001.220050

Note: The IC50 values for Imazodan are estimated based on qualitative descriptions from foundational research indicating high selectivity. Precise, directly comparable IC50 values across a full PDE panel are not consistently reported in recent literature. Data for other compounds are compiled from various sources for comparative purposes.

Experimental Protocols

The determination of a compound's selectivity for different phosphodiesterase enzymes is crucial for its development as a therapeutic agent. This is typically achieved by performing in vitro enzyme activity assays to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each PDE family. Below are detailed methodologies for key experiments cited in the evaluation of PDE inhibitors.

Phosphodiesterase Activity Assay (General Protocol)

Objective: To measure the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Principle: PDE enzymes hydrolyze cyclic nucleotides (cAMP or cGMP) into their corresponding 5'-monophosphate forms. The rate of this reaction can be quantified using various methods, including radioimmunoassays, fluorescence polarization, or colorimetric assays.

Materials:

  • Purified recombinant human PDE enzymes (PDE1-11)

  • Substrate: Tritiated cyclic adenosine monophosphate ([³H]-cAMP) or cyclic guanosine monophosphate ([³H]-cGMP)

  • Inhibitor compound (e.g., this compound)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail

  • Microplates

  • Scintillation counter

Procedure:

  • Reaction Setup: A reaction mixture is prepared in a microplate containing the assay buffer, the specific purified PDE enzyme, and the tritiated cyclic nucleotide substrate.

  • Inhibitor Addition: The test inhibitor (this compound) is added to the wells in a range of concentrations. Control wells with no inhibitor and with a known non-selective PDE inhibitor (e.g., IBMX) are also included.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic hydrolysis of the substrate.

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation.

  • Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture. This enzyme converts the radiolabeled 5'-monophosphate product (e.g., [³H]-AMP) into its corresponding radiolabeled nucleoside (e.g., [³H]-adenosine). The unreacted substrate remains as a charged cyclic nucleotide.

  • Separation: The reaction mixture is passed through an anion-exchange resin. The charged, unreacted [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine product passes through.

  • Quantification: The amount of [³H]-adenosine in the eluate is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of PDE activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

PDE3 Signaling Pathway

PDE3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Glucagon, Epinephrine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Substrate Cellular_Response Cellular Response (e.g., Increased Cardiac Contractility, Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to AMP 5'-AMP PDE3->AMP Hydrolyzes to Imazodan This compound Imazodan->PDE3 Inhibits PDE_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified_PDEs Purified PDE Isoforms (PDE1-11) Reaction_Setup Set up reactions: PDE + Substrate + Inhibitor Purified_PDEs->Reaction_Setup Inhibitor_Dilutions Serial Dilutions of This compound Inhibitor_Dilutions->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Product Formation Termination->Quantification Inhibition_Curve Plot % Inhibition vs. [Inhibitor] Quantification->Inhibition_Curve IC50_Determination Calculate IC50 for each PDE Isoform Inhibition_Curve->IC50_Determination Selectivity_Profile Generate Selectivity Profile (Compare IC50 values) IC50_Determination->Selectivity_Profile

References

A Comparative Guide to the Inotropic Effects of Imazodan Hydrochloride and Enoximone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic effects of two phosphodiesterase 3 (PDE3) inhibitors, Imazodan Hydrochloride and enoximone. While both agents enhance cardiac contractility through a shared mechanism, this document synthesizes the available experimental data to delineate their individual profiles and facilitate informed research and development decisions.

Mechanism of Action: PDE3 Inhibition

Both Imazodan and enoximone exert their positive inotropic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In cardiomyocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis. This results in an increased influx of calcium ions into the cell and enhanced release of calcium from the sarcoplasmic reticulum, ultimately leading to a more forceful contraction of the heart muscle.[1]

In addition to their inotropic effects, the increase in cAMP in vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart. This dual action classifies them as "inodilators".[3]

dot

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Release Ca2+ Release L-type Ca2+ Channel->Ca2+ Release Triggers ATP ATP PKA PKA cAMP->PKA Activates PDE3 PDE3 PKA->L-type Ca2+ Channel PKA->Ca2+ Release Phosphorylates (via Phospholamban) AMP AMP PDE3->AMP Degrades cAMP to Imazodan / Enoximone Imazodan / Enoximone Imazodan / Enoximone->PDE3 Inhibits Myofilaments Myofilaments Ca2+ Release->Myofilaments Binds to Troponin C Increased Contractility Increased Contractility Myofilaments->Increased Contractility

Caption: Signaling pathway of Imazodan and Enoximone.

Quantitative Data on Inotropic and PDE Inhibitory Effects

Direct head-to-head comparative studies quantifying the inotropic potency (e.g., EC50) of Imazodan and enoximone are limited in the publicly available literature. However, data from individual and comparative studies with other agents provide insights into their respective profiles.

Table 1: Phosphodiesterase Inhibition Profile

DrugPDE IsoformIC50Selectivity (PDE3 vs. PDE4)Reference
Enoximone PDE31.8 µM~90-fold[4]
PDE4160 µM[4]
Imazodan PDE3Data not availableData not available

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inotropic and Hemodynamic Effects

DrugExperimental ModelKey FindingsReference
Enoximone Isolated guinea pig hearts- Maximal increase in cardiac output: 36% at 500 nM[4]
Imazodan Anesthetized dogs- Positive inotropic effects[5]
- Decreased mean arterial pressure[5]
- Minimal increase in heart rate[5]
- Coronary and peripheral vasodilation[5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies employed in key studies investigating the inotropic effects of these compounds.

Assessment of Inotropic Effects in Isolated Perfused Heart (Langendorff or Working Heart Preparation)

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic neurohormonal influences.

dot

cluster_workflow Isolated Heart Perfusion Workflow cluster_details Methodological Details Heart Isolation Heart Isolation Cannulation Cannulation Heart Isolation->Cannulation 1. details1 Animal model (e.g., guinea pig, rat) Anesthesia and heparinization Perfusion Perfusion Cannulation->Perfusion 2. details2 Aortic cannulation (Langendorff) or Aortic and left atrial cannulation (Working Heart) Drug Administration Drug Administration Perfusion->Drug Administration 3. details3 Constant pressure or constant flow perfusion Krebs-Henseleit buffer (37°C, gassed with 95% O2/5% CO2) Data Acquisition Data Acquisition Drug Administration->Data Acquisition 4. details4 Cumulative or non-cumulative concentration-response curves Infusion into the perfusion line Data Analysis Data Analysis Data Acquisition->Data Analysis 5. details5 Intraventricular balloon for isovolumetric contractions Pressure transducers, flow probes Measurement of LVDP, +dP/dtmax, -dP/dtmax, heart rate, coronary flow details6 Calculation of EC50 and Emax Statistical analysis (e.g., ANOVA, t-test)

Caption: Workflow for isolated heart perfusion experiments.

  • Objective: To determine the direct inotropic and chronotropic effects of a compound on the heart.

  • Procedure:

    • The heart is excised from an anesthetized animal (e.g., guinea pig, rat) and immediately arrested in ice-cold buffer.

    • The aorta is cannulated for retrograde perfusion (Langendorff) or both the aorta and left atrium are cannulated for antegrade perfusion (working heart).

    • The heart is perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature and oxygenation.

    • A balloon catheter is inserted into the left ventricle to measure isovolumetric contractions.

    • After a stabilization period, the drug is administered in increasing concentrations.

    • Hemodynamic parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure increase (+dP/dtmax), and heart rate are continuously recorded.

In Vivo Hemodynamic Studies in Animal Models

These studies assess the integrated cardiovascular effects of a drug in a living organism, including its impact on blood pressure, cardiac output, and regional blood flow.

  • Objective: To evaluate the overall hemodynamic profile of a compound, including its inotropic and vasoactive effects.

  • Procedure:

    • An animal model of heart failure can be surgically induced (e.g., by coronary artery ligation or rapid ventricular pacing).

    • Animals are anesthetized and instrumented with catheters to measure arterial and venous pressures, and a flow probe around the aorta to measure cardiac output.

    • The drug is administered intravenously as a bolus or continuous infusion.

    • Hemodynamic parameters are recorded continuously before, during, and after drug administration.

    • In some studies, radiolabeled microspheres are used to determine regional blood flow distribution.[5]

Phosphodiesterase Activity Assay

This in vitro assay is used to determine the potency and selectivity of a compound for different PDE isoforms.

  • Objective: To quantify the inhibitory activity of a compound against specific PDE isoenzymes.

  • Procedure:

    • PDE isoenzymes are isolated and purified from cardiac tissue.

    • The enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor.

    • The amount of substrate hydrolyzed is measured, often using radioimmunoassay or spectrophotometric methods.

    • The IC50 value is calculated from the concentration-response curve.

Discussion and Comparison

Both Imazodan and enoximone are established as inotropic agents that function through the inhibition of PDE3. The available data for enoximone provides a clearer quantitative picture of its PDE inhibitory profile, with a demonstrated selectivity for PDE3 over PDE4.[4]

Clinical studies with enoximone have shown its ability to improve hemodynamic parameters in patients with heart failure.[6] However, a clinical trial with Imazodan in patients with chronic congestive heart failure did not demonstrate a significant benefit in exercise performance compared to placebo.

A direct comparison of the inotropic potency of Imazodan and enoximone is hampered by the lack of head-to-head studies presenting key quantitative metrics like EC50 and Emax for inotropy under identical experimental conditions. Such studies would be invaluable for a more definitive comparison.

Conclusion

This compound and enoximone are both PDE3 inhibitors with positive inotropic and vasodilatory properties. While enoximone has been more extensively characterized in terms of its PDE inhibitory profile and has shown hemodynamic benefits in clinical settings, the publicly available data on Imazodan is less comprehensive, making a direct and robust comparison of their inotropic effects challenging. Future research involving direct comparative studies is warranted to fully elucidate the relative therapeutic potential of these two agents.

References

Unraveling the Mechanism of Imazodan Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive analysis of the mechanism of action of Imazodan Hydrochloride, a phosphodiesterase III (PDE3) inhibitor, benchmarked against other relevant compounds in its class. Designed for researchers, scientists, and drug development professionals, this guide offers a comparative look at the available experimental data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Executive Summary

This compound (CI-914) is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme pivotal in the regulation of cardiac and vascular smooth muscle contractility. By inhibiting PDE3, Imazodan increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects. While early preclinical and small clinical studies showed promise in improving hemodynamic parameters in heart failure, a larger subsequent clinical trial failed to demonstrate a significant benefit in exercise tolerance for patients with chronic congestive heart failure and indicated a potential for increased mortality at higher doses. This guide provides a comparative overview of Imazodan against other PDE3 inhibitors like Milrinone and Enoximone, supported by available experimental findings.

Comparative Performance Data

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its key alternatives.

Table 1: In Vitro Phosphodiesterase III (PDE3) Inhibition

CompoundTarget EnzymeIC50Species/TissueReference
Imazodan (CI-914) Peak III PDEPotent, selective inhibitorGuinea Pig Atria[1]
Milrinone PDE III1.8 µMGuinea Pig Heart[2]
Enoximone PDE III1.4 nMGuinea Pig Heart[2]

Note: Direct comparative IC50 values for Imazodan under identical conditions as the alternatives were not available in the reviewed literature.

Table 2: Preclinical Inotropic and Lusitropic Effects (Isolated Guinea Pig Hearts)

CompoundConcentration RangeMax. Inotropic Effect (% Increase)Max. Lusitropic Effect (% Increase)Reference
Amrinone 10⁻⁷ to 10⁻⁴ M16%14%[3]
Enoximone 10⁻⁷ to 10⁻⁴ M26%21%[3]
Milrinone 10⁻⁷ to 10⁻⁴ M26%19%[3]

Note: Data for Imazodan was not available in this comparative study.

Table 3: Hemodynamic Effects in Patients with Severe Congestive Heart Failure

CompoundAdministrationChange in Cardiac IndexChange in Systemic Vascular ResistanceChange in Pulmonary Artery Wedge PressureReference
Imazodan (CI-914) Intravenous+26% (p < 0.01)Significant DecreaseSignificant Decrease[4]
Imazodan (CI-914) Oral+19% (p < 0.02)Not Statistically SignificantNot Statistically Significant[4]

Signaling Pathway and Experimental Workflows

To visually elucidate the mechanisms discussed, the following diagrams have been generated using the Graphviz (DOT language).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-AR β-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-AR G Gs Protein Beta-AR->G AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Activates ATP ATP ATP->AC PDE3 Phosphodiesterase III cAMP->PDE3 PKA Protein Kinase A (Active) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Degrades Ca_Channel L-type Ca²⁺ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylates Ca_influx Ca_Channel->Ca_influx SR Sarcoplasmic Reticulum Ca_release SR->Ca_release Ca_influx->SR Contraction Increased Myocardial Contractility Ca_release->Contraction Imazodan This compound Imazodan->PDE3 Inhibits

Caption: Mechanism of Action of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_heart Isolate Guinea Pig Heart langendorff_setup Mount on Langendorff Apparatus isolate_heart->langendorff_setup perfuse Perfuse with Krebs-Henseleit Solution langendorff_setup->perfuse stabilize Stabilization Period perfuse->stabilize baseline Record Baseline Contractility (dP/dt_max) stabilize->baseline add_drug Administer Imazodan/Alternative (Cumulative Doses) baseline->add_drug record_response Record Contractile Response add_drug->record_response measure_dpdt Measure dP/dt_max at each dose record_response->measure_dpdt dose_response Generate Dose-Response Curve measure_dpdt->dose_response calc_ec50 Calculate EC50 dose_response->calc_ec50

Caption: Workflow for Isolated Heart Contractility Assay.

Experimental Protocols

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against PDE3.

Materials:

  • Recombinant human PDE3 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound and alternative compounds

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds (Imazodan, Milrinone, Enoximone) in the assay buffer.

  • In a reaction plate, add the test compound dilutions, recombinant PDE3 enzyme, and initiate the reaction by adding [³H]-cAMP.

  • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Convert the product ([³H]-AMP) to [³H]-adenosine by adding snake venom nucleotidase and incubate.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin.

  • Quantify the amount of [³H]-adenosine using a scintillation counter.

  • Calculate the percentage of PDE3 inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Inotropic Effects in Isolated Papillary Muscle

Objective: To quantify the positive inotropic effects of this compound and its alternatives on cardiac muscle.

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

  • Force transducer and data acquisition system

  • Electrical field stimulator

  • This compound and alternative compounds

Procedure:

  • Euthanize the animal and rapidly excise the heart.

  • Dissect the right ventricular papillary muscle in cold Krebs-Henseleit solution.

  • Mount the muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Attach one end of the muscle to a force transducer and the other to a fixed hook.

  • Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

  • Allow the muscle to stabilize and record baseline contractile force.

  • Administer cumulative concentrations of the test compounds to the organ bath.

  • Record the changes in contractile force at each concentration.

  • Analyze the data to determine the concentration-dependent increase in force of contraction.

Hemodynamic Assessment in an Animal Model of Heart Failure

Objective: To evaluate the in vivo hemodynamic effects of this compound and its alternatives.

Materials:

  • Animal model of heart failure (e.g., dog, pig)

  • Anesthetics

  • Catheters for measuring blood pressure and cardiac output (e.g., Swan-Ganz catheter)

  • Data acquisition system

  • This compound and alternative compounds for intravenous administration

Procedure:

  • Anesthetize the animal and maintain a stable plane of anesthesia.

  • Surgically implant catheters into the femoral artery (for mean arterial pressure), pulmonary artery (for pulmonary artery pressure and cardiac output via thermodilution), and a central vein (for drug administration).

  • Allow the animal to stabilize and record baseline hemodynamic parameters (heart rate, mean arterial pressure, cardiac output, pulmonary capillary wedge pressure, systemic vascular resistance).

  • Administer a bolus or infusion of the test compound.

  • Continuously monitor and record all hemodynamic parameters for a specified duration after drug administration.

  • Calculate the changes from baseline for each parameter to determine the drug's effect. A study in anesthetized dogs showed that Imazodan decreases mean arterial pressure and coronary vascular resistance at inotropic doses[5].

Conclusion

This compound is a selective PDE3 inhibitor that has demonstrated positive inotropic and vasodilatory effects in preclinical and early clinical studies. However, its clinical development for chronic heart failure was halted due to a lack of efficacy in a large-scale trial and potential safety concerns. In comparison, other PDE3 inhibitors like Milrinone and Enoximone have found a niche in the acute management of severe heart failure, although their long-term use is also associated with increased mortality. This guide provides researchers with a foundational understanding of Imazodan's mechanism and a framework for comparing its performance with other agents in its class, underscoring the importance of comprehensive preclinical and clinical evaluation in drug development.

References

A Comparative Analysis of Imazodan Hydrochloride and Other Inotropic Agents for Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imazodan Hydrochloride with other inotropic drugs used in the management of heart failure. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of the relative performance and mechanisms of these agents.

Executive Summary

This compound is a selective phosphodiesterase III (PDE III) inhibitor that exhibits positive inotropic and vasodilatory effects. Its mechanism of action, shared with other PDE III inhibitors like Milrinone and Enoximone, involves increasing intracellular cyclic AMP (cAMP) levels, which enhances myocardial contractility and promotes vasodilation.[1] This class of drugs is mechanistically distinct from other inotropes such as the beta-adrenergic agonist Dobutamine. While PDE III inhibitors have demonstrated acute hemodynamic benefits, clinical trials have raised concerns about their long-term safety, particularly an increased risk of mortality in patients with chronic heart failure.[2][3] A key clinical trial on Imazodan failed to demonstrate a significant benefit in exercise performance compared to placebo and indicated a potential increase in mortality at higher doses.[4][5] This guide will delve into the quantitative data, experimental protocols, and signaling pathways to provide a comprehensive comparison.

Data Presentation: Quantitative Comparison of Inotropic Agents

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency of PDE III Inhibitors

DrugTargetIC50Species/TissueReference
This compound PDE IIIData not available in searched literature-
Milrinone PDE III0.42 µMHuman Heart[1 from previous step]
Enoximone PDE III1.8 µMNot Specified[17 from previous step]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hemodynamic Effects of Intravenous Inotropic Agents in Clinical Trials

DrugMechanism of ActionDosageChange in Cardiac IndexChange in Pulmonary Capillary Wedge PressureChange in Systemic Vascular ResistanceReference
This compound PDE III Inhibitor2, 5, or 10 mg twice daily (oral)No significant difference vs. placeboNot ReportedNot Reported[4]
Milrinone PDE III Inhibitor50 or 75 µg/kg bolus, then 0.5-1.0 µg/kg/min infusionSignificant IncreaseSignificant DecreaseSignificant Decrease[3 from previous step]
Dobutamine Beta-1 Adrenergic Agonist2.5-15 µg/kg/min infusionSignificant IncreaseSignificant DecreaseSignificant Decrease[3 from previous step]
Enoximone PDE III Inhibitor1 mg/kg (oral)Significant IncreaseSignificant DecreaseSignificant Decrease[20 from previous step, 22 from previous step]

Table 3: Key Clinical Trial Outcomes and Adverse Events

DrugClinical TrialKey FindingsCommon Adverse EventsReference
This compound Goldberg AD et al., 1991No significant improvement in exercise time vs. placebo. Trend towards increased mortality at higher doses.Ventricular arrhythmias, lightheadedness, headache, nausea.[2][4]
Milrinone OPTIME-CHFNo significant benefit in mortality or hospitalizations; increased risk of hypotension and arrhythmias.Ventricular tachycardia, ventricular fibrillation, hypotension.[3 from previous step, 11]
Dobutamine LIDO, SURVIVESimilar hemodynamic effects to Milrinone. No significant difference in mortality compared to levosimendan in SURVIVE trial.Tachycardia, arrhythmias, hypertension.[3 from previous step, 9 from previous step, 24 from previous step]
Enoximone Various short-term trialsBeneficial short-term hemodynamic effects. Long-term efficacy and tolerability remain to be determined.Angina (in patients with coronary artery disease), arrhythmias.[13 from previous step, 22 from previous step]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Phosphodiesterase (PDE) Inhibition Assay

This in vitro assay is used to determine the inhibitory potency (IC50) of a compound against a specific PDE isoform.

Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific phosphodiesterase by 50%.

General Protocol:

  • Enzyme Preparation: A purified, recombinant form of the target PDE isoform (e.g., PDE III) is used.

  • Substrate: A fluorescently labeled or radiolabeled cyclic nucleotide (cAMP or cGMP) is used as the substrate.

  • Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (e.g., Imazodan, Milrinone). Control reactions with no inhibitor (100% activity) and with a known potent inhibitor (0% activity) are also included.

  • Detection: The amount of hydrolyzed substrate (the product of the enzyme reaction) is measured. For fluorescent assays, this may involve a change in fluorescence polarization. For radioassays, it involves separating the radiolabeled product from the unreacted substrate.[6][7][8][9]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is used to assess the direct effects of a drug on cardiac function, independent of systemic neurohormonal influences.

Objective: To measure changes in myocardial contractility, heart rate, and coronary flow in response to a drug.

General Protocol:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This maintains the viability of the heart muscle.

  • Instrumentation: A pressure transducer is placed in the left ventricle to measure intraventricular pressure and its rate of change (dP/dt), an index of contractility. Heart rate is monitored, and coronary effluent can be collected to measure flow.

  • Drug Administration: After a stabilization period, the test drug is infused into the perfusion solution at various concentrations.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. Dose-response curves are constructed to determine the drug's potency (EC50) and efficacy in altering cardiac function.[10][11][12]

Clinical Trial Protocol for Acute Decompensated Heart Failure

These studies are designed to evaluate the safety and efficacy of new therapies in patients with acute heart failure.

Objective: To assess the impact of an investigational drug on clinical endpoints such as symptoms, hemodynamic parameters, hospital length of stay, and mortality.

General Protocol:

  • Patient Population: Patients hospitalized with acute decompensated heart failure, often with specific inclusion criteria such as reduced left ventricular ejection fraction and signs of low cardiac output.[13]

  • Study Design: Typically a multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled trial. [2, 3 from previous step]

  • Intervention: Patients are randomized to receive either the investigational drug (e.g., Imazodan) or a control (placebo or an active comparator like Dobutamine) in addition to standard therapy.

  • Endpoints:

    • Primary Endpoints: Can include changes in exercise tolerance (e.g., 6-minute walk test), a composite of clinical outcomes (e.g., death, rehospitalization), or changes in hemodynamic parameters. [2, 15 from previous step]

    • Secondary Endpoints: Often include changes in symptoms, quality of life scores, biomarkers (e.g., natriuretic peptides), and safety assessments (e.g., incidence of arrhythmias, hypotension). [3 from previous step, 15 from previous step]

  • Data Collection and Analysis: Data is collected at baseline and at specified follow-up times. Statistical analyses are performed to compare the outcomes between the treatment and control groups. [2, 3 from previous step]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Signaling_Pathways cluster_Beta_Agonist Beta-Adrenergic Agonist Pathway (e.g., Dobutamine) cluster_PDE_Inhibitor PDE III Inhibitor Pathway (e.g., Imazodan, Milrinone) Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to AC_beta Adenylate Cyclase Beta1_Receptor->AC_beta Activates cAMP_beta cAMP AC_beta->cAMP_beta Converts ATP to ATP_beta ATP PKA_beta Protein Kinase A (PKA) cAMP_beta->PKA_beta Activates Calcium_Channels_beta L-type Ca2+ Channels PKA_beta->Calcium_Channels_beta Phosphorylates Calcium_Influx_beta ↑ Ca2+ Influx Calcium_Channels_beta->Calcium_Influx_beta Leads to Contraction_beta ↑ Myocardial Contraction Calcium_Influx_beta->Contraction_beta Imazodan Imazodan / Milrinone PDE3 Phosphodiesterase III (PDE III) Imazodan->PDE3 Inhibits AC_pde Adenylate Cyclase cAMP_pde cAMP AC_pde->cAMP_pde Produces ATP_pde ATP cAMP_pde->PDE3 Degraded by PKA_pde Protein Kinase A (PKA) cAMP_pde->PKA_pde Activates Vasodilation Vasodilation cAMP_pde->Vasodilation Causes Calcium_Channels_pde L-type Ca2+ Channels PKA_pde->Calcium_Channels_pde Phosphorylates Calcium_Influx_pde ↑ Ca2+ Influx Calcium_Channels_pde->Calcium_Influx_pde Leads to Contraction_pde ↑ Myocardial Contraction Calcium_Influx_pde->Contraction_pde

Caption: Signaling pathways of beta-adrenergic agonists and PDE III inhibitors.

Experimental_Workflow cluster_In_Vitro In Vitro / Ex Vivo Assessment cluster_Preclinical Preclinical In Vivo Studies cluster_Clinical_Trials Clinical Trials PDE_Assay PDE Inhibition Assay (IC50 Determination) Langendorff Isolated Heart (Langendorff) (Contractility, HR, Flow) PDE_Assay->Langendorff Informs dose selection Animal_Model Animal Model of Heart Failure (Hemodynamic Monitoring) Langendorff->Animal_Model Confirms in vivo activity Phase_I Phase I (Safety, Pharmacokinetics in Healthy Volunteers) Animal_Model->Phase_I Supports human trials Phase_II Phase II (Efficacy and Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy and Safety vs. Placebo/Active Comparator) Phase_II->Phase_III

Caption: Typical drug development workflow for inotropic agents.

References

Head-to-Head Comparison: Imazodan Hydrochloride and Other Imidazole-Based Phosphodiesterase III Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Imidazole-Based Cardiotonic Agents

In the landscape of therapeutic agents for acute heart failure, phosphodiesterase III (PDE III) inhibitors have carved out a significant niche. By modulating the levels of cyclic adenosine monophosphate (cAMP), these agents exert positive inotropic and vasodilatory effects. Within this class, compounds featuring an imidazole core are of particular interest due to the versatile nature of this heterocyclic scaffold in medicinal chemistry. This guide provides a head-to-head comparison of Imazodan Hydrochloride and other prominent imidazole-based PDE III inhibitors, namely Enoximone and Piroximone, with a focus on their performance supported by experimental data.

Mechanism of Action: A Shared Pathway

Imazodan, Enoximone, and Piroximone, despite their structural variations, share a common mechanism of action. They are selective inhibitors of the PDE III enzyme, which is highly expressed in cardiac and vascular smooth muscle. The inhibition of PDE III prevents the degradation of cAMP, leading to its accumulation within the cell. In cardiomyocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in an increased influx of calcium and enhanced myocardial contractility. In vascular smooth muscle, increased cAMP levels lead to vasodilation, reducing both preload and afterload on the heart.

PDE3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts Ca_Channel L-type Ca2+ Channel Contraction Increased Myocardial Contraction Ca_Channel->Contraction Increases Ca2+ influx leading to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Substrate Vasodilation Vasodilation cAMP->Vasodilation Leads to PKA->Ca_Channel Phosphorylates AMP 5'-AMP PDE3->AMP Hydrolyzes to Imazodan Imazodan HCl (and other imidazole PDE3 inhibitors) Imazodan->PDE3 Inhibits

Caption: Signaling pathway of imidazole-based PDE III inhibitors.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound, Enoximone, and Piroximone, focusing on their inhibitory potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency against Phosphodiesterases

CompoundTargetIC50 / EC50SelectivityReference
Imazodan Inotropic Effect (guinea pig atria)EC50: 1.1 x 10⁻⁴ MSelective for PDE III[1]
Enoximone PDE IIIIC50: 1.8 µM~90-fold selective for PDE III over PDE IV
PDE IVIC50: 160 µM
Piroximone ADP-induced platelet aggregationIC50: 67 µMPotent PDE inhibitor[2]

Note: A direct IC50 value for Imazodan's inhibition of PDE3 was not available in the surveyed literature; the inotropic potency (EC50) is provided as a surrogate for its biological activity.

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterThis compoundEnoximonePiroximone
Half-life (t½) Data not available~6 hours (in patients with cardiac failure)[3]2.8 hours[4]
Volume of Distribution (Vd) Data not availableData not available2.5 L/kg[4]
Total Body Clearance Data not available~10 mL/min/kg (in patients with cardiac failure)[3]755 mL/min[4]
Oral Bioavailability Data not available~55% (may increase with chronic therapy)[3]80%[4]
Metabolism Data not availablePrimarily oxidation to enoximone sulphoxide (active metabolite)[5]Metabolized to five metabolites, with piroximole being the major one[6]
Excretion Data not availablePrimarily renal excretion of the sulfoxide metabolite[5]Primarily renal[4]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a generalized protocol for a common in vitro assay used to determine the inhibitory activity of compounds against PDE III.

In Vitro Phosphodiesterase III (PDE III) Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified phosphodiesterase III.

2. Materials:

  • Purified recombinant human PDE IIIA

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [³H]-cAMP (radiolabeled substrate)

  • Test compounds (dissolved in DMSO)

  • 5'-Nucleotidase (from Crotalus atrox snake venom)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

3. Procedure:

  • Enzyme Preparation: Dilute the purified PDE IIIA in cold assay buffer to a working concentration that results in approximately 30-50% hydrolysis of the substrate during the incubation period.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound, Enoximone, Piroximone) in DMSO. Further dilute these in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Reaction:

    • To each well of a 96-well plate, add 25 µL of the diluted test compound or vehicle (for control wells).

    • Add 50 µL of the diluted PDE IIIA enzyme to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the [³H]-cAMP substrate solution (final concentration typically around 1 µM).

    • Incubate the reaction mixture at 30°C for a fixed time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding 5'-Nucleotidase. This enzyme will hydrolyze the product of the PDE reaction, [³H]-5'-AMP, to [³H]-adenosine.

  • Separation of Product:

    • Prepare a slurry of the anion-exchange resin.

    • Add the resin slurry to each well. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the uncharged [³H]-adenosine product will remain in the supernatant.

    • Allow the resin to settle.

  • Quantification:

    • Carefully transfer a portion of the supernatant from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Prep_Enzyme Prepare Diluted PDE III Enzyme Start->Prep_Enzyme Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Enzyme Add PDE III Enzyme to Wells Prep_Enzyme->Add_Enzyme Add_Compound Add Compound/Vehicle to Microplate Wells Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 30°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with [³H]-cAMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Terminate Terminate Reaction with 5'-Nucleotidase Incubate->Terminate Separate Separate Product with Anion-Exchange Resin Terminate->Separate Quantify Quantify [³H]-adenosine via Scintillation Counting Separate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro PDE III inhibition assay.

Conclusion

This compound, Enoximone, and Piroximone are all effective imidazole-based PDE III inhibitors with demonstrated positive inotropic and vasodilatory effects. While they share a common mechanism of action, their pharmacokinetic profiles and, where data is available, their in vitro potencies show some differentiation. The choice of a particular agent in a research or drug development context will depend on the specific requirements of the study, including the desired duration of action and route of administration. The experimental protocol provided offers a standardized method for further comparative studies of these and other novel imidazole-based compounds.

References

Independent Replication of Imazodan Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides an objective comparison of the published findings for Imazodan Hydrochloride, a selective phosphodiesterase III (PDE3) inhibitor, with alternative PDE3 inhibitors. The aim is to support independent replication and further research by presenting available data on its performance, alongside detailed experimental context.

This compound: A Promising Inotrope with a Challenging Clinical Outcome

This compound (CI-914) emerged as a potent and selective inhibitor of phosphodiesterase type III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle.[1] Its development was part of a broader effort to find novel positive inotropic agents for the treatment of congestive heart failure.[2]

Preclinical studies in animal models were promising. In anesthetized dogs, Imazodan demonstrated positive inotropic and vasodilator properties, leading to a decrease in mean arterial pressure and an increase in the myocardial supply-to-demand ratio.[3] These findings suggested that Imazodan could be a valuable therapeutic agent for heart failure.

However, the clinical translation of these promising preclinical findings was met with significant challenges. A major multicenter, double-blind, randomized, placebo-controlled trial in patients with chronic congestive heart failure, conducted by Goldberg et al. (1991), failed to demonstrate any clinical benefit of Imazodan compared to placebo.[4] The study found no significant improvement in exercise time or ejection fraction in patients treated with Imazodan.[4] Furthermore, a non-significant trend towards increased mortality was observed at higher doses, raising safety concerns.[5]

Mechanism of Action: PDE3 Inhibition

Imazodan's primary mechanism of action is the selective inhibition of PDE3. This inhibition leads to an increase in intracellular levels of cAMP in cardiomyocytes and vascular smooth muscle cells. The elevated cAMP in the heart results in a positive inotropic (increased contractility) effect, while in the vasculature, it leads to vasodilation.

It is important to note that a study on skinned porcine myocardial fibers found that Imazodan, along with other PDE3 inhibitors like amrinone, enoximone, and milrinone, did not affect calcium-induced tension development at a concentration of 10-4 mol/l.[6] This suggests that their inotropic effect is not due to a direct sensitization of the contractile machinery to calcium.

cluster_cAMP cAMP Degradation Imazodan Imazodan PDE3 Phosphodiesterase III (PDE3) Imazodan->PDE3 Inhibits Vasodilation Vasodilation Imazodan->Vasodilation Leads to cAMP cAMP (degradation) PDE3->cAMP Hydrolyzes FiveAMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Promotes Contractility Increased Myocardial Contractility Ca_influx->Contractility

Signaling pathway of Imazodan's inotropic effect.

Performance Comparison with Alternatives

ParameterThis compoundMilrinoneEnoximone
Mechanism of Action Selective PDE3 InhibitorSelective PDE3 InhibitorSelective PDE3 Inhibitor
Preclinical Inotropic Effect PositivePositivePositive
Preclinical Vasodilator Effect PresentPresentPresent
Clinical Efficacy (Chronic Heart Failure) No demonstrated benefit; potential for increased mortality[4][5]Not recommended for long-term use due to increased mortality riskNot recommended for long-term use due to increased mortality risk
Calcium Sensitization No effect on Ca2+-induced tension in skinned fibers[6]No effect on Ca2+-induced tension in skinned fibers[6]No effect on Ca2+-induced tension in skinned fibers[6]

Experimental Protocols

Phosphodiesterase III Inhibition Assay (General Historical Method)

Detailed protocols from the original Imazodan studies are not publicly available. However, based on methodologies of the era, a typical PDE3 inhibition assay would have involved the following steps:

  • Tissue Preparation: Isolation of PDE3-rich tissue, such as canine or guinea pig ventricular muscle.

  • Homogenization: The tissue would be homogenized in a buffered solution to release intracellular components.

  • Enzyme Isolation: Partial purification of PDE3 from the homogenate through techniques like ammonium sulfate precipitation and column chromatography.

  • Assay Reaction: The assay would be initiated by incubating the isolated PDE3 enzyme with a known concentration of radiolabeled cAMP (e.g., [3H]cAMP) in the presence and absence of varying concentrations of the test compound (Imazodan).

  • Separation of Products: The reaction would be stopped, and the product of the reaction, radiolabeled 5'-AMP, would be separated from the unreacted cAMP, often using ion-exchange chromatography.

  • Quantification: The amount of radiolabeled 5'-AMP would be quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each drug concentration would be calculated, and the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) would be determined from the resulting dose-response curve.

start Start tissue Isolate PDE3-rich cardiac tissue start->tissue homogenize Homogenize tissue tissue->homogenize isolate Isolate PDE3 enzyme homogenize->isolate incubate Incubate PDE3 with [3H]cAMP +/- Imazodan isolate->incubate separate Separate [3H]5'-AMP from [3H]cAMP incubate->separate quantify Quantify [3H]5'-AMP separate->quantify analyze Calculate % inhibition and IC50 quantify->analyze end End analyze->end

General workflow for a historical PDE3 inhibition assay.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

Based on the study by Steffen et al. (1986), the in vivo evaluation of Imazodan's hemodynamic effects likely involved:

  • Animal Model: Anesthetized dogs instrumented for cardiovascular monitoring.

  • Instrumentation: Placement of catheters to measure mean arterial pressure, heart rate, and left ventricular pressure. Electromagnetic flow probes would be placed around major arteries to measure blood flow.

  • Drug Administration: Intravenous administration of Imazodan at various doses.

  • Data Collection: Continuous recording of hemodynamic parameters before, during, and after drug administration.

  • Data Analysis: Calculation of derived parameters such as cardiac output, systemic vascular resistance, and indices of myocardial contractility (e.g., dP/dt).

Animal_Model Anesthetized Dog Model Instrumentation Cardiovascular Instrumentation Animal_Model->Instrumentation Drug_Admin Imazodan Administration (IV) Instrumentation->Drug_Admin Data_Acq Hemodynamic Data Acquisition Drug_Admin->Data_Acq Data_Analysis Analysis of Cardiovascular Parameters Data_Acq->Data_Analysis

Logical relationship of in vivo hemodynamic study components.

Conclusion

The case of this compound serves as a critical reminder of the complexities of drug development, where promising preclinical data does not always translate to clinical success. While it demonstrated potent and selective PDE3 inhibition with favorable hemodynamic effects in animal models, the lack of efficacy and potential for harm in human clinical trials for chronic heart failure led to the discontinuation of its development for this indication. This guide highlights the importance of rigorous clinical evaluation and provides a framework for researchers interested in the continued study of PDE3 inhibitors and the lessons learned from the development of Imazodan.

References

A Comparative Guide to the Cardiac-Specific Effects of Imazodan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiac-specific effects of Imazodan Hydrochloride with other inotropic agents. The information is intended to assist researchers and drug development professionals in understanding the pharmacological profile of Imazodan and its place among alternative therapies for cardiac conditions.

Introduction to this compound

This compound is a potent and selective phosphodiesterase III (PDE III) inhibitor.[1] Its mechanism of action involves the inhibition of the PDE III enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, Imazodan increases intracellular cAMP levels, leading to a cascade of downstream effects that enhance myocardial contractility and promote vasodilation.[2][3][4]

Mechanism of Action: The PDE III Signaling Pathway

The positive inotropic and vasodilatory effects of Imazodan are a direct result of its impact on the cAMP signaling pathway within cardiomyocytes and vascular smooth muscle cells.

  • In Cardiomyocytes: Increased cAMP levels activate protein kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium handling, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced reuptake of calcium into the sarcoplasmic reticulum, respectively. The net effect is an increase in the force and velocity of myocardial contraction (positive inotropy).

  • In Vascular Smooth Muscle: In vascular smooth muscle cells, elevated cAMP levels also activate PKA, which in turn phosphorylates and inactivates myosin light chain kinase. This leads to smooth muscle relaxation and vasodilation, reducing both preload and afterload on the heart.

Below is a diagram illustrating the signaling pathway of PDE III inhibitors like Imazodan in a cardiac myocyte.

PDE3_Signaling_Pathway cluster_cell Cardiac Myocyte Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts from ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates AMP AMP PDE3->AMP Degrades cAMP to Imazodan Imazodan Imazodan->PDE3 Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Ca_Release Ca2+ Release Ca_Influx->Ca_Release Triggers from SR SR Sarcoplasmic Reticulum (SR) SR->Ca_Release Contraction Myocardial Contraction Ca_Release->Contraction Initiates

Diagram 1: Signaling pathway of Imazodan in a cardiac myocyte.

Comparative Hemodynamic Effects

The following tables summarize the hemodynamic effects of this compound in comparison to other commonly used inotropic agents, Dobutamine (a β-adrenergic agonist) and Milrinone (another PDE III inhibitor). The data is primarily derived from studies in canine models of heart failure.

Table 1: Effects on Myocardial Contractility and Cardiac Output

ParameterThis compoundDobutamineMilrinone
Myocardial Contractility (LV dP/dt) Increases (Qualitative)Significant IncreaseSignificant Increase
Cardiac Output Increases (Qualitative)Significant IncreaseSignificant Increase
Heart Rate Minimal Increase[1]Significant IncreaseModerate Increase[5]

Note: Specific quantitative data for Imazodan's effect on LV dP/dt and cardiac output were not available in the reviewed literature. The effects are described qualitatively based on its mechanism of action and preclinical studies.

Table 2: Effects on Vascular Parameters

ParameterThis compoundDobutamineMilrinone
Mean Arterial Pressure Decreases[1]Variable (may increase or decrease)Decreases[5]
Systemic Vascular Resistance DecreasesDecreasesSignificant Decrease[5]
Coronary Vascular Resistance Decreases[1]VariableDecreases

Experimental Protocols

The following section details a representative experimental protocol for assessing the cardiac-specific effects of inotropic agents in a canine model, based on methodologies described in the cited literature.

Objective: To evaluate the acute hemodynamic effects of an inotropic agent in anesthetized dogs.

Animal Model: Healthy adult mongrel dogs of either sex.

Anesthesia: Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., isoflurane) to ensure a stable plane of anesthesia throughout the experiment.

Surgical Instrumentation:

  • A thoracotomy is performed to expose the heart.

  • A pressure transducer catheter is inserted into the left ventricle via the carotid artery to measure left ventricular pressure (LVP) and derive the maximum rate of pressure rise (LV dP/dt).

  • An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.

  • Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • ECG leads are attached to monitor heart rate and rhythm.

Experimental Procedure:

  • After a stabilization period to ensure hemodynamic stability, baseline measurements of all parameters are recorded.

  • The test article (e.g., this compound) is administered intravenously as a bolus or continuous infusion at predetermined doses.

  • Hemodynamic parameters (LVP, LV dP/dt, cardiac output, heart rate, mean arterial pressure) are continuously monitored and recorded at specified time points after drug administration.

  • A sufficient washout period is allowed between different doses or compounds to allow hemodynamic parameters to return to baseline.

Data Analysis: Changes in hemodynamic parameters from baseline are calculated for each dose of the test article and compared to a vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Diagram 2: General experimental workflow.

Discussion and Conclusion

This compound, as a PDE III inhibitor, demonstrates positive inotropic and vasodilatory effects. Studies in anesthetized dogs have shown that at inotropic doses, it decreases mean arterial pressure and coronary vascular resistance with a minimal increase in heart rate.[1] It does not appear to alter the distribution of peripheral blood flow, suggesting a widespread vasodilation.[1]

In comparison to the β-adrenergic agonist dobutamine, which primarily increases myocardial contractility and heart rate, Imazodan's combined inotropic and vasodilatory actions offer a different hemodynamic profile. Milrinone, another PDE III inhibitor, exhibits similar effects to Imazodan, with studies in dogs showing a greater decrease in total peripheral, renal, and splanchnic vascular resistances compared to dobutamine at equipotent inotropic doses.[5]

It is important to note that while PDE III inhibitors show promise in acute settings, long-term use has been associated with increased mortality in heart failure patients. This is a critical consideration for the development and clinical application of compounds in this class.

This guide provides a foundational understanding of the cardiac-specific effects of this compound. Further research, particularly clinical trials providing detailed quantitative data, is necessary to fully elucidate its therapeutic potential and safety profile in human patients.

References

Safety Operating Guide

Proper Disposal of Imazodan Hydrochloride: A General Protocol for Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For research compounds like Imazodan Hydrochloride, where specific disposal guidelines may not be readily available, a cautious and systematic approach must be adopted. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, treating it as a substance with unknown hazardous potential.

Important Notice: The following procedures are based on general best practices for the disposal of research chemicals. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. Your EHS department will provide specific guidance based on local, state, and federal regulations.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A fully-buttoned laboratory coat

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Improper mixing of chemicals can lead to dangerous reactions.

  • Containerization:

    • Collect waste this compound, in its pure form or in solution, in a dedicated, sealable, and airtight container.

    • The container must be compatible with the chemical. For solids, a sturdy jar with a screw-top lid is appropriate.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Spill Cleanup: In the event of a spill, treat the cleanup materials as hazardous waste.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • Carefully sweep up solid spills, avoiding dust generation.

    • Place all contaminated materials, including absorbent and used PPE, in a sealed plastic bag and label it as "Hazardous Waste: this compound Spill Debris."

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the waste container away from incompatible materials, heat sources, and direct sunlight.

  • Contact EHS for Pickup: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup. Follow their specific procedures for waste collection requests.

General Chemical Waste Guidelines

For context, the following table outlines common categories of chemical waste in a laboratory setting. This compound, due to its unknown properties, should be treated with the highest level of caution.

Waste CategoryDescriptionGeneral Disposal Guidelines
Halogenated Solvents Solvents containing fluorine, chlorine, bromine, or iodine (e.g., chloroform, dichloromethane).Collect in a designated, labeled container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Solvents without halogens (e.g., acetone, ethanol, hexane).Collect in a designated, labeled container.
Corrosive Waste (Acids) Strong acids (e.g., hydrochloric acid, sulfuric acid).Neutralize to a pH between 6 and 8 before disposal, if permitted by EHS. Collect in a designated, acid-resistant container.
Corrosive Waste (Bases) Strong bases (e.g., sodium hydroxide, potassium hydroxide).Neutralize to a pH between 6 and 8 before disposal, if permitted by EHS. Collect in a designated, base-resistant container.
Heavy Metal Waste Solutions containing heavy metals (e.g., mercury, lead, cadmium).Collect in a designated, labeled container. This waste is highly toxic.
Solid Chemical Waste Unused or contaminated solid chemicals, including spill cleanup materials.Collect in a labeled, sealed container.

Disposal Workflow for Research Chemicals

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound.

G start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes treat_as_unknown Treat as a hazardous substance with unknown characteristics. sds_check->treat_as_unknown No ehs_consult_initial Consult Institutional Environmental Health & Safety (EHS) request_pickup Contact EHS to request waste pickup and disposal. ehs_consult_initial->request_pickup follow_sds->ehs_consult_initial ppe Wear appropriate Personal Protective Equipment (PPE). treat_as_unknown->ppe segregate Segregate waste into a dedicated, compatible, and sealed container. ppe->segregate label_waste Label container clearly: 'Hazardous Waste' 'this compound' segregate->label_waste store Store in a designated waste accumulation area. label_waste->store store->request_pickup end End: Waste properly managed request_pickup->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these general guidelines and, most importantly, by working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals.

Personal protective equipment for handling Imazodan Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Imidazole Hydrochloride

Disclaimer: The information provided is based on available safety data for Imidazole Hydrochloride, as "Imazodan Hydrochloride" did not yield specific results and is presumed to be a typographical error. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) for the specific product you are using.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Imidazole Hydrochloride. It offers procedural guidance on personal protective equipment, handling, storage, and disposal to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Imidazole Hydrochloride is a hazardous substance that can cause significant health effects upon exposure.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risks.[4][5][6]

Potential Hazards:

  • Skin: Causes skin irritation and burns.[1] Harmful if absorbed through the skin.[1]

  • Eyes: Causes serious eye irritation and burns, with a risk of serious damage.[1][7]

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1][3][7] It is destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

  • Ingestion: Harmful if swallowed.[1][7]

The following table summarizes the required PPE for handling Imidazole Hydrochloride.

Body Part Personal Protective Equipment (PPE) Specifications and Standards
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][8]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][8]
Skin Chemical-resistant gloves and a complete protective suit.[1]Gloves must be inspected before use.[1] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Full-face respirator.To be used where risk assessment indicates air-purifying respirators are appropriate.[1]

Below is a diagram illustrating the logical relationship for selecting appropriate PPE when handling Imidazole Hydrochloride.

PPE_Selection_Logic cluster_ppe Personal Protective Equipment (PPE) for Imidazole Hydrochloride cluster_hazards Potential Routes of Exposure Eye_Face Eye and Face Protection - Tightly fitting safety goggles - Face shield Skin Skin Protection - Chemical-resistant gloves - Protective suit Respiratory Respiratory Protection - Full-face respirator Inhalation Inhalation Inhalation->Respiratory Skin_Contact Skin Contact Skin_Contact->Skin Eye_Contact Eye Contact Eye_Contact->Eye_Face Ingestion Ingestion

Caption: PPE selection based on exposure routes.

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical to prevent accidents and environmental contamination.

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation.[2]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Avoid the formation of dust and aerosols.[8]

  • Wash hands thoroughly after handling the product.[1]

  • Keep away from heat and sources of ignition.[7]

  • Ground all equipment containing the material.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][9]

  • Keep the container tightly closed.[1][9]

  • Store locked up.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

The following workflow diagram outlines the safe handling procedure for Imidazole Hydrochloride.

Safe_Handling_Workflow Start Start: Prepare to Handle Imidazole Hydrochloride Assess_Risks 1. Conduct Risk Assessment Start->Assess_Risks Select_PPE 2. Select and Don Appropriate PPE (Goggles, Face Shield, Gloves, Suit, Respirator) Assess_Risks->Select_PPE Prepare_Work_Area 3. Prepare Well-Ventilated Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Handle_Chemical 4. Handle Imidazole Hydrochloride - Avoid creating dust - Avoid contact and inhalation Prepare_Work_Area->Handle_Chemical After_Handling 5. Post-Handling Procedures - Decontaminate work area - Remove and dispose of PPE correctly Handle_Chemical->After_Handling Wash_Hands 6. Wash Hands Thoroughly After_Handling->Wash_Hands Store_Chemical 7. Store Chemical Properly - Tightly sealed container - Cool, dry, well-ventilated area Wash_Hands->Store_Chemical End End Store_Chemical->End

Caption: Step-by-step safe handling workflow.

First Aid Measures

In case of exposure, immediate action is necessary.[1]

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. Seek immediate medical attention.[1][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention/call an ophthalmologist.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][9]
Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • For minor spills, clean up immediately. Avoid breathing dust.[2]

  • For major spills, alert emergency responders.[2]

  • Sweep up the material and place it in a suitable, closed container for disposal.[8][10]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[9][10]

  • All waste must be handled in accordance with local, state, and federal regulations.[2][8]

  • Do not allow wash water from cleaning equipment to enter drains.[2]

Physical, Chemical, and Toxicological Data

The following tables provide a summary of the quantitative data available for Imidazole Hydrochloride.

Physical and Chemical Properties
Property Value
Appearance White to yellowish solid/powder.[7][9][10]
Molecular Formula C3H5ClN2.[11][12]
Molecular Weight 104.54 g/mol .[2][7]
Melting Point 158 - 161 °C (316 - 322 °F).[11][12]
Boiling Point 255 - 256 °C (491 - 492.8 °F) @ 760 mmHg.[10]
Flash Point 145 °C (293 °F).[10]
Solubility Soluble in water and methanol.[7][13]
pH 10.5 (6.7% aqueous solution).[9][10]
Vapor Pressure 0.003 mbar @ 20 °C.[10]
Toxicological Information Summary
Toxicity Type Finding
Acute Toxicity Harmful if swallowed.[1] Readily absorbed and excreted.[2]
Skin Corrosion/Irritation Causes skin irritation and burns.[1] Corrosive under occlusive conditions.[2]
Serious Eye Damage/Irritation Causes serious eye irritation and burns.[1]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Germ Cell Mutagenicity Not clastogenic in the in vivo mouse micronucleus test.[2]
Reproductive Toxicity No changes to reproductive organs in a rat subchronic study up to 180 mg/kg/day.[2]
Developmental Toxicity Teratogenic effects observed in rats at a maternally toxic dose of 180 mg/kg/day. The NOAEL was 60 mg/kg/day.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imazodan Hydrochloride
Reactant of Route 2
Imazodan Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.